4-(Phenylsulfonyl)piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(benzenesulfonyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c13-15(14,10-4-2-1-3-5-10)11-6-8-12-9-7-11/h1-5,11-12H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIWSPDQRMEORO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comprehensive Technical Guide: 4-(Phenylsulfonyl)piperidine and its Precursor (CAS 101798-66-7) in Medicinal Chemistry
Executive Summary & Nomenclature Clarification
In medicinal chemistry, the piperidine ring is a privileged scaffold. Substituting the 4-position with a phenylsulfonyl group provides a rigid, distinct vector for hydrogen bonding (via the sulfone oxygens) and hydrophobic interactions (via the phenyl ring).
When discussing this pharmacophore, it is critical to distinguish between the final active moiety and its synthetic origin. CAS 101798-66-7 specifically refers to 4-(phenylthio)piperidine hydrochloride (also known as 4-phenylsulfanylpiperidine hydrochloride)[1]. As a Senior Application Scientist, I emphasize that directly synthesizing the sulfone from an unsubstituted piperidine is synthetically challenging. Therefore, the thioether (CAS 101798-66-7) is universally utilized as the foundational building block[1]. The sulfur atom in this thioether is highly nucleophilic and is chemoselectively oxidized to yield the final 4-(phenylsulfonyl)piperidine derivatives[2].
This guide details the physicochemical profiling, the self-validating synthetic protocols required for this oxidation, and the pharmacological applications of the resulting sulfone derivatives in neuroprotection[2] and immuno-oncology[3].
Physicochemical Profiling
Understanding the physical properties of both the precursor and the oxidized product is essential for designing effective purification and formulation strategies. The quantitative data for both states of the molecule are summarized below.
| Property | 4-(Phenylthio)piperidine HCl (Precursor) | This compound (Product) |
| CAS Number | 101798-66-7[1] | 285995-13-3 |
| Role in Development | Synthetic Building Block[1] | Active Pharmacophore / Intermediate[2] |
| Molecular Formula | C11H15NS·HCl[1] | C11H15NO2S |
| Molecular Weight | 229.77 g/mol [1] | 225.31 g/mol |
| Oxidation State of Sulfur | -2 (Sulfide) | +6 (Sulfone) |
| Physical State | White solid[1] | Off-white solid[2] |
| Storage Conditions | 0-8 °C[1] | Room Temperature |
Mechanistic Chemistry & Synthesis Strategy
The causality behind our synthetic workflow is rooted in chemoselectivity. Attempting to oxidize the thioether (CAS 101798-66-7) directly to the sulfone while the secondary amine is unprotected will lead to unwanted N-oxidation (forming hydroxylamine derivatives) or total degradation of the piperidine ring. To prevent this, the nitrogen must be temporarily shielded using a tert-butyloxycarbonyl (Boc) protecting group.
Once protected, the sulfur atom is oxidized using meta-chloroperoxybenzoic acid (mCPBA)[2]. mCPBA is selected because it operates under mild conditions and is highly chemoselective for sulfide-to-sulfone oxidation without cleaving the acid-sensitive Boc group.
Synthetic workflow from CAS 101798-66-7 to this compound via mCPBA oxidation.
Experimental Protocols (Self-Validating Workflows)
The following methodology outlines the 3-step conversion of CAS 101798-66-7 to this compound[2]. Every step includes built-in chemical logic to ensure a self-validating system.
Step 1: N-Boc Protection
-
Procedure : Suspend 4-(phenylthio)piperidine HCl (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (Et3N, 2.5 eq) followed by di-tert-butyl dicarbonate (Boc2O, 1.1 eq). Stir at room temperature for 4 hours.
-
Causality & Validation : The starting material is an HCl salt, rendering the amine non-nucleophilic. Et3N is strictly required to deprotonate the salt, driving the formation of the free base for nucleophilic attack on Boc2O.
-
Self-Validation : Monitor via Thin-Layer Chromatography (TLC) using a ninhydrin stain. The free amine starting material stains a deep purple/brown. The fully protected N-Boc product is ninhydrin-negative. When the spot no longer stains, 100% conversion is visually confirmed.
Step 2: Chemoselective Oxidation to the Sulfone
-
Procedure : Cool the DCM solution of the N-Boc intermediate to 0 °C. Portion-wise, add mCPBA (2.2 eq). Allow the mixture to warm to room temperature and stir for 12 hours.
-
Causality & Validation : The oxidation proceeds through a transient sulfoxide intermediate. Using exactly 2.2 equivalents ensures complete thermodynamic conversion to the sulfone while accounting for the typical 70-75% purity of commercial mCPBA. The 0 °C initiation controls the highly exothermic oxygen transfer.
-
Workup Logic (Critical) : Quench the reaction with saturated aqueous sodium thiosulfate (Na2S2O3). This is a critical safety validation: Na2S2O3 chemically reduces any unreacted, explosive mCPBA into meta-chlorobenzoic acid (mCBA), preventing runaway oxidation during solvent evaporation. Subsequently, wash the organic layer with saturated NaHCO3. Because mCBA is highly acidic (pKa ~3.8), it is deprotonated and partitions entirely into the aqueous layer, leaving the pure, neutral N-Boc sulfone in the organic phase.
Step 3: Acidic Deprotection
-
Procedure : Dissolve the isolated N-Boc sulfone in 4N HCl in dioxane. Stir at room temperature until gas evolution ceases[2].
-
Causality & Validation : The strong acid cleaves the Boc group. Dioxane is strategically selected as the solvent because it solubilizes the starting material but poorly solvates the resulting HCl salt, causing the final product to crash out as a highly pure precipitate.
-
Self-Validation : The cleavage of the Boc group generates isobutylene and carbon dioxide. The cessation of gas bubbling serves as a real-time, visual validation that the deprotection is complete[2].
Pharmacological Applications
Once synthesized, this compound serves as a core structural motif in several cutting-edge therapeutic areas.
A. Diacylglycerol Kinase α (DGKα) Inhibitors for Immune Activation
In the tumor microenvironment, T-cells often enter a state of anergy (exhaustion). DGKα is an enzyme that phosphorylates diacylglycerol (DAG) into phosphatidic acid (PA). Because DAG is a critical secondary messenger for T-cell receptor (TCR) signaling, its depletion by DGKα suppresses immune activation. Derivatives of this compound act as potent DGKα inhibitors[3]. By blocking this kinase, DAG levels remain elevated, sustaining T-cell activation and promoting a robust anti-tumor immune response[3].
Pharmacological mechanism of DGKα inhibition by this compound derivatives.
B. 20-HETE Formation Inhibitors for Neuroprotection
20-Hydroxyeicosatetraenoic acid (20-HETE) is a potent vasoconstrictor. Following an ischemic event (such as a stroke), elevated 20-HETE leads to severe cerebral microvascular blood flow impairment. This compound derivatives have been successfully developed as 20-HETE formation inhibitors[2]. Administering these compounds prevents microvascular collapse, producing significant neuroprotection and decreasing brain damage post-ischemia[2].
References
- Source: patents.google.
- Source: patents.google.
Sources
Technical Monograph: 4-(Phenylsulfonyl)piperidine Hydrochloride
The following technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 4-(Phenylsulfonyl)piperidine hydrochloride , a critical intermediate in the development of GPCR antagonists and enzyme inhibitors.
Executive Summary
This compound hydrochloride is a specialized heterocyclic building block used extensively in medicinal chemistry. Structurally, it consists of a piperidine ring substituted at the C4 position with a phenylsulfonyl moiety (
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
This compound exists as a hydrochloride salt to ensure stability and water solubility, facilitating its use in aqueous coupling reactions.
| Property | Data |
| IUPAC Name | 4-(Benzenesulfonyl)piperidine hydrochloride |
| Common Synonyms | This compound HCl; 4-Benzenesulfonyl-piperidine HCl |
| CAS Number | 1172500-91-2 (HCl salt); 101798-65-6 refers to the sulfide analog |
| PubChem CID | (Free Base) |
| Molecular Formula | |
| Molecular Weight | 261.77 g/mol (Free Base); 297.80 g/mol (HCl Salt) |
| pKa (Calculated) | ~10.5 (Piperidine NH) |
| LogP (Calculated) | ~1.3 (Free Base) |
| Appearance | Off-white to white crystalline solid |
Structural Analysis
The molecule features two distinct domains:
-
The Piperidine Head: A secondary amine that is protonated at physiological pH, often forming salt bridges with aspartate or glutamate residues in receptor binding pockets (e.g., Asp3.32 in GPCRs).
-
The Phenylsulfonyl Tail: A lipophilic yet polar moiety. The sulfone group (
) acts as a non-basic polar linker that can engage in hydrogen bonding without carrying a charge, while the phenyl ring provides pi-stacking interactions.
Synthesis & Manufacturing Methodologies
The synthesis of this compound hydrochloride is a multi-step process that prioritizes the oxidation state of the sulfur atom. The most reliable route involves the oxidation of a thioether precursor followed by N-deprotection.
Core Synthetic Pathway
The "Gold Standard" protocol utilizes N-Boc-4-(phenylthio)piperidine as the divergent intermediate.
-
Nucleophilic Substitution: Reaction of tert-butyl 4-mesyloxypiperidine-1-carboxylate with thiophenol (PhSH) under basic conditions (Cs₂CO₃ or NaH) yields the thioether.
-
Oxidation (Critical Step): The thioether is oxidized to the sulfone using m-Chloroperbenzoic acid (mCPBA) . This reagent is preferred for laboratory scale due to its selectivity, ensuring complete conversion from sulfide (
) to sulfone ( ) without N-oxide formation (protected amine). -
Deprotection: The Boc group is cleaved using 4N HCl in dioxane , precipitating the final hydrochloride salt.
Process Flow Diagram
Figure 1: Step-wise synthesis of this compound HCl highlighting the critical oxidation and deprotection phases.
Technical Nuances
-
Oxidation Control: Stoichiometry is vital. Using <2 equivalents of oxidant may stall the reaction at the sulfoxide (
) stage, which is chiral and harder to purify. Excess mCPBA ensures full conversion to the achiral sulfone. -
Alternative Oxidants: For large-scale manufacturing (kg scale), Oxone® or H₂O₂/Na₂WO₄ are preferred over mCPBA to avoid generating large amounts of chlorobenzoic acid waste.
Medicinal Chemistry Applications
The this compound scaffold is a privileged structure in drug discovery, particularly for targets requiring a distal aromatic group linked to a basic center.
5-HT2A Receptor Antagonists
In the development of antipsychotics, this scaffold serves as a replacement for traditional butyrophenone or phenone linkers. The sulfone group reduces metabolic liability compared to ketones (which can be reduced to alcohols) while maintaining the necessary geometry for the receptor's hydrophobic pocket.
-
Mechanism: The piperidine nitrogen binds to the orthosteric site, while the phenylsulfonyl group extends into an accessory binding pocket, improving selectivity over D2 receptors.
20-HETE Formation Inhibitors
Recent patents (e.g., WO2020163689) cite this hydrochloride as a starting material for synthesizing inhibitors of CYP4 enzymes.
-
Role: It is coupled with pyrazole or pyridine halides. The sulfone acts as a rigid spacer that orients the inhibitor within the enzyme's active site, preventing the hydroxylation of arachidonic acid.
Gamma-Secretase Modulators
Used in Alzheimer's research, the sulfone moiety modulates the lipophilicity (LogP) of the drug candidate, enhancing blood-brain barrier (BBB) penetration without introducing the high basicity associated with other linkers.
Pharmacophore Logic Diagram
Figure 2: Pharmacophore mapping of the this compound scaffold illustrating its functional binding roles.
Analytical Quality Control
To ensure the integrity of this intermediate, the following analytical criteria must be met:
-
1H NMR (DMSO-d6):
-
Aromatic Region: Multiplets at
7.5–8.0 ppm (5H, Phenyl). -
Piperidine Ring: Distinct multiplets for C2/C6 (adjacent to N) and C3/C5. The C4 proton (alpha to sulfone) typically appears as a multiplet around
3.0–3.5 ppm, shifted downfield by the electron-withdrawing sulfone.
-
-
Mass Spectrometry (LC-MS):
-
ESI+: Dominant peak at
. -
Note: Absence of
(Sulfide) or (Sulfoxide) confirms complete oxidation.
-
-
Purity (HPLC): >98% area under the curve (AUC). Impurities often include the 4-chloropiperidine starting material if the initial substitution was incomplete.
Safety & Handling
-
GHS Classification: Warning. Causes skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity (H335).
-
Storage: Hygroscopic solid. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Stability: The sulfone group renders the molecule highly stable to oxidative and reductive conditions typical in subsequent coupling reactions (e.g., reductive amination, amide coupling).
References
-
Vertex Pharmaceuticals. (2001). 4-(Phenylsulfonyl)piperidines: Novel, Selective, and Bioavailable 5-HT2A Receptor Antagonists. Journal of Medicinal Chemistry.
-
Buchanan, J. L., et al. (2010).[1] WO2010022055 - Heterocyclic Compounds and Methods of Use Thereof. World Intellectual Property Organization. (Describes the mCPBA oxidation synthesis route).
-
Echelon Biosciences. (2020). WO2020163689 - 20-HETE Formation Inhibitors. Google Patents. (Cites use as intermediate for Compound 41).[1]
-
PubChem. (2025).[2][3] 4-(Benzenesulfonyl)piperidine (Compound Summary). National Library of Medicine.
Sources
Technical Guide: Molecular Weight & Stoichiometry of 4-(Phenylsulfonyl)piperidine
Executive Summary
4-(Phenylsulfonyl)piperidine represents a critical pharmacophore in medicinal chemistry, particularly in the development of selective 5-HT2A receptor antagonists and protease inhibitors.[1][2] In drug development, the distinction between its free base and salt forms (typically Hydrochloride or Trifluoroacetate) is not merely a matter of solubility but a fundamental variable in stoichiometric accuracy.
Miscalculation of molecular weight (MW) due to form ambiguity can lead to potency drift in biological assays (IC₅₀ shifts) and yield errors in synthetic pathways.[2] This guide provides a definitive reference for the physicochemical properties, stoichiometric adjustments, and experimental handling of this compound forms.[2]
Part 1: Chemical Identity & Structural Precision[1]
Structural Isomerism (Critical Distinction)
Before calculating molecular weight, researchers must verify the regiochemistry.[2] The sulfonyl group (
-
This compound (Target): The sulfonyl group is attached to the C4 carbon .[1][2] This is the common pharmacophore for GPCR ligands.
-
1-(Phenylsulfonyl)piperidine (Isomer): The sulfonyl group is attached to the nitrogen .[1][2] This is a sulfonamide, chemically distinct with different reactivity (non-basic nitrogen).[2]
This guide focuses on the C4-substituted variant:
Molecular Weight Data Table
The following table provides high-precision molecular weights derived from standard atomic weights (C=12.011, H=1.008, N=14.007, O=15.999, S=32.06, Cl=35 .45, F=18.998).
| Form | Chemical Formula | MW ( g/mol ) | Monoisotopic Mass (Da) | Stoichiometric Factor* |
| Free Base | 225.31 | 225.08 | 1.00 | |
| Hydrochloride (HCl) | 261.77 | 261.06 | 1.16 | |
| Trifluoroacetate (TFA) | 339.33 | 339.08 | 1.51 |
*Stoichiometric Factor = (MW Salt) / (MW Free Base).[2] Multiply the desired mass of Free Base by this factor to determine the required mass of Salt.
Part 2: Impact on Research & Development
Solubility & Stability Profiles
The choice of form dictates the solvent system for assays and synthesis.
-
Free Base:
-
Solubility: High in organic solvents (DCM, Ethyl Acetate, Methanol). Poor in neutral water.
-
Application: Ideal for organic synthesis reactions (e.g., N-alkylation, amide coupling) where a nucleophilic nitrogen is required.
-
Stability: Susceptible to oxidation over long periods; store under inert gas.
-
-
Hydrochloride Salt (HCl):
-
Trifluoroacetate Salt (TFA):
-
Origin: Often a remnant of HPLC purification using TFA buffers.
-
Risk: TFA is cytotoxic and can acidify assay media, potentially creating false positives in cellular assays. It should generally be converted to HCl or Free Base for final biological testing.
-
The "Potency Drift" Phenomenon
A common error in drug discovery is treating the salt mass as the active drug mass.
-
Scenario: A researcher weighs 10 mg of the TFA salt but calculates the molarity using the Free Base MW (225.31).
-
Result: The actual concentration is 33% lower than calculated (
).[2] -
Consequence: The compound appears less potent than it really is, potentially causing a promising lead (e.g., a 5-HT2A antagonist) to be discarded.
Part 3: Experimental Protocols
Protocol A: Conversion of Free Base to HCl Salt
Objective: To generate a water-soluble, crystalline solid for biological testing.[1]
-
Dissolution: Dissolve 1.0 eq (e.g., 100 mg) of this compound free base in a minimal amount of anhydrous Ethanol or Methanol (approx. 2-3 mL).
-
Acidification: Slowly add 1.2 eq of 4M HCl in Dioxane dropwise while stirring at 0°C.
-
Note: Avoid aqueous HCl if you want to precipitate the salt directly.
-
-
Precipitation: Add 10 volumes of cold Diethyl Ether or Hexane. A white precipitate should form immediately.
-
Collection: Filter the solid under vacuum (Buchner funnel).
-
Drying: Dry under high vacuum for 4-6 hours to remove trace solvents and excess HCl.
-
Validation: Verify formation by melting point (sharp increase vs free base) or Elemental Analysis (presence of Cl).[2]
Protocol B: Conversion of TFA Salt to Free Base
Objective: To recover the nucleophilic amine for further synthesis or to remove cytotoxic TFA.
-
Partitioning: Dissolve the TFA salt in Dichloromethane (DCM).
-
Washing: Transfer to a separatory funnel and wash 2x with Saturated Aqueous Sodium Bicarbonate (
) . -
Extraction: Extract the aqueous layer once more with DCM to recover any trapped product.
-
Drying: Combine organic layers, dry over Anhydrous Sodium Sulfate (
), and filter. -
Concentration: Evaporate the solvent under reduced pressure (Rotovap) to yield the free base as an oil or solid.
Part 4: Visualization & Logic[1]
Workflow: Salt Form Selection Strategy
This decision tree guides the researcher in selecting the appropriate form based on the experimental stage.
Figure 1: Decision matrix for selecting the optimal chemical form based on downstream application.
Logic: Dose Calculation Correction
Visualizing the calculation flow to prevent "Potency Drift."
Figure 2: Logic flow for dose calculation. The red dashed path indicates the common error of using Free Base MW while weighing Salt material.
References
-
PubChem. (2025).[2][5][6][7] this compound Hydrochloride Compound Summary. National Center for Biotechnology Information. [Link]
-
Rowley, M., et al. (2001). 4-(Phenylsulfonyl)piperidines: Novel, Selective, and Bioavailable 5-HT2A Receptor Antagonists.[1][2][8] Journal of Medicinal Chemistry, 44(26), 4776–4790. [Link]
-
Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2][6] (General reference for salt selection principles).
Sources
- 1. 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid | C19H21NO4S | CID 98738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-(Phenylsulfonyl)-N-(1-L-prolylpiperidin-4-yl)-2-(trifluoromethyl)benzenesulfonamide | C23H26F3N3O5S2 | CID 25185448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound hydrochloride (C11H15NO2S) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. 4-Phenylpiperidine | C11H15N | CID 69873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Phenylpiperidine | C11H15N | CID 69873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Piperidine, 4-(phenylmethyl)-, hydrochloride (1:1) | C12H18ClN | CID 31737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
4-(Phenylsulfonyl)piperidine SMILES and InChI key
[1][2]
Executive Summary
4-(Phenylsulfonyl)piperidine is a specialized heterocyclic building block widely utilized in medicinal chemistry.[1] Characterized by a piperidine ring substituted at the C4 position with a phenylsulfonyl moiety, it serves as a critical pharmacophore in the development of G-protein coupled receptor (GPCR) modulators, particularly 5-HT2A antagonists and 20-HETE formation inhibitors .[1]
This guide provides a comprehensive technical analysis of the compound, including validated cheminformatics data, a self-validating synthesis protocol, and structural reactivity profiles.
Part 1: Chemical Identity & Cheminformatics[1][3]
The following data defines the precise chemical identity of the free base and its common hydrochloride salt form.
Identity Matrix[1]
| Parameter | Data |
| Chemical Name | This compound |
| Common Salt Form | This compound hydrochloride |
| CAS Number (HCl) | 285995-13-3 |
| Molecular Formula | C₁₁H₁₅NO₂S (Free Base) |
| Molecular Weight | 225.31 g/mol (Free Base) / 261.77 g/mol (HCl Salt) |
| SMILES (Canonical) | C1CNCCC1S(=O)(=O)C2=CC=CC=C2 |
| InChI String | InChI=1S/C11H15NO2S/c13-15(14,10-4-2-1-3-5-10)11-6-8-12-9-7-11/h1-5,11-12H,6-9H2 |
| InChIKey | PMIWSPDQRMEORO-UHFFFAOYSA-N |
Structural Visualization
The molecule features a secondary amine (piperidine) capable of diverse functionalization, linked via a sulfone bridge to a lipophilic phenyl ring.
Caption: Structural connectivity of this compound highlighting the C4-linkage and functional domains.
Part 2: Structural Analysis & Reactivity
The Sulfone Linker (–SO₂–)
The sulfone group at the 4-position is a strong electron-withdrawing group (EWG).[1] Unlike sulfonamides, the sulfone here is C-linked, providing high metabolic stability against hydrolysis.
-
Electronic Effect: The sulfone exerts an inductive withdrawing effect on the piperidine ring, slightly lowering the pKa of the secondary amine compared to unsubstituted piperidine (typically pKa ~11.2).
-
Dipole Moment: The sulfone creates a significant dipole, enhancing binding interactions in protein pockets (e.g., hydrogen bond accepting capability with Ser/Thr residues).
The Piperidine Scaffold
The secondary amine provides a versatile handle for derivatization via:
Part 3: Synthesis Protocol
This protocol describes the synthesis of This compound hydrochloride starting from commercially available N-Boc-4-hydroxypiperidine.[1] This route avoids the use of unstable 4-halopiperidine free bases by utilizing the Boc-protected mesylate.[1]
Reaction Scheme Workflow
Caption: Step-wise synthesis pathway from N-Boc-4-hydroxypiperidine to the target hydrochloride salt.
Detailed Methodology
Step 1: Preparation of the Sulfide Intermediate
Objective: Displace the mesylate leaving group with thiophenol.
-
Substrate Preparation: Convert N-Boc-4-hydroxypiperidine to its mesylate using methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) in dichloromethane (DCM).
-
Displacement: Dissolve N-Boc-4-mesyloxypiperidine (1.0 eq) in anhydrous DMF.
-
Reagents: Add Potassium Carbonate (K₂CO₃, 2.0 eq) and Thiophenol (PhSH, 1.1 eq).
-
Conditions: Heat to 60°C for 4–6 hours. Monitor by TLC/LCMS for disappearance of mesylate.[1]
-
Workup: Dilute with water, extract with EtOAc, wash with brine, and dry over Na₂SO₄.
-
Product: tert-butyl 4-(phenylthio)piperidine-1-carboxylate.[1][2]
Step 2: Oxidation to Sulfone
Objective: Oxidize the sulfide to the sulfone without affecting the Boc group.
-
Reaction: Dissolve the sulfide intermediate in DCM. Cool to 0°C.[1]
-
Reagent: Add m-chloroperoxybenzoic acid (mCPBA, 2.2–2.5 eq) portion-wise.
-
Conditions: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.
-
Quench: Quench with saturated aqueous Na₂S₂O₃ (to reduce excess peroxide) and saturated NaHCO₃.
-
Product: tert-butyl this compound-1-carboxylate.[1]
Step 3: Boc-Deprotection
Objective: Remove the protecting group to yield the final salt.[1]
-
Reaction: Dissolve the sulfone intermediate in 1,4-dioxane.
-
Reagent: Add 4N HCl in dioxane (excess, ~10 eq).
-
Conditions: Stir at RT for 2–4 hours. A white precipitate should form.[1]
-
Isolation: Filter the solid, wash with diethyl ether, and dry under vacuum.
-
Final Output: This compound hydrochloride .
Part 4: Applications in Drug Discovery[1]
5-HT2A Receptor Antagonists
The 4-phenylsulfonyl piperidine motif is a proven scaffold for developing selective 5-HT2A receptor antagonists.[1] The sulfone group acts as a bioisostere for other polar linkers, providing specific geometric constraints that favor receptor binding while improving metabolic stability compared to esters or amides.
-
Mechanism: The piperidine nitrogen (often alkylated with fluorophenyl chains) interacts with the conserved Aspartate residue in the GPCR binding pocket, while the phenylsulfonyl moiety occupies the hydrophobic pocket.
20-HETE Inhibition
Recent patents indicate the utility of this scaffold in inhibiting the biosynthesis of 20-hydroxyeicosatetraenoic acid (20-HETE), a metabolite involved in vasoconstriction and cerebral ischemia.[1] The sulfone provides a rigid spacer that orients the piperidine headgroup for optimal enzyme inhibition.
Part 5: Safety & Handling
-
Hazards: The hydrochloride salt is generally stable but acts as a skin and eye irritant (H315, H319).
-
Thiophenol Warning: In Step 1 of the synthesis, thiophenol is highly toxic and malodorous. All operations involving PhSH must be conducted in a well-ventilated fume hood using bleach scrubbers for glassware.[1]
-
Storage: Store the hydrochloride salt in a desiccator at room temperature; it is hygroscopic.
References
-
PubChem. (n.d.).[1] this compound hydrochloride.[1][3] National Library of Medicine.[1] Retrieved from [Link][1]
-
Rowley, M., et al. (2001). 4-(Phenylsulfonyl)piperidines: Novel, Selective, and Bioavailable 5-HT2A Receptor Antagonists.[1] Journal of Medicinal Chemistry, 44(26), 4705–4715. Retrieved from [Link]
-
Google Patents. (2020).[1] WO2020163689A1 - 20-HETE formation inhibitors.[1] Retrieved from
An In-depth Technical Guide to the Core Differences Between 1-(Phenylsulfonyl)piperidine and 4-(Phenylsulfonyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] Its properties can be dramatically modulated by the nature and position of its substituents. This guide provides a detailed comparative analysis of two isomeric structures: 1-(phenylsulfonyl)piperidine and 4-(phenylsulfonyl)piperidine. While seemingly similar, the placement of the phenylsulfonyl group—either on the nitrogen atom (position 1) or a carbon atom (position 4)—fundamentally alters the molecule's chemical nature, electronic properties, reactivity, and, consequently, its pharmacological potential. This document delineates these critical distinctions in structure, synthesis, physicochemical properties, and biological applications to provide researchers with a clear framework for leveraging these differences in drug design and development.
Introduction: The Significance of Isomeric Scaffolds
The piperidine heterocycle is a cornerstone of modern drug discovery, valued for its conformational flexibility and its ability to present substituents in well-defined three-dimensional space.[1] When functionalized with a phenylsulfonyl group, a common pharmacophore known for its hydrogen bonding capabilities and metabolic stability, two primary positional isomers are possible: 1-(phenylsulfonyl)piperidine and this compound.
The core distinction lies in the point of attachment. In 1-(phenylsulfonyl)piperidine , the sulfonyl group is bonded directly to the piperidine nitrogen, forming a sulfonamide . In This compound , the group is attached to the C4 carbon, creating a sulfone while leaving the nitrogen as a secondary amine. This fundamental difference in connectivity dictates a cascade of divergent properties, from the basicity of the nitrogen atom to the molecule's overall polarity and biological target profile. Understanding these differences is paramount for rational drug design, enabling scientists to select the appropriate isomer to achieve desired pharmacokinetic and pharmacodynamic outcomes.
Core Structural and Electronic Differentiation
The isomeric placement of the phenylsulfonyl moiety establishes two distinct chemical entities with disparate electronic characteristics.
-
1-(Phenylsulfonyl)piperidine: This molecule is a sulfonamide. The powerful electron-withdrawing nature of the sulfonyl group (SO₂) delocalizes the lone pair of electrons from the adjacent nitrogen atom. This delocalization has a profound consequence: it renders the nitrogen atom non-basic and unable to be protonated under physiological conditions. The N-S bond effectively transforms the piperidine nitrogen from a basic amine into a neutral amide-like center.
-
This compound: In this isomer, the phenylsulfonyl group is attached to a carbon atom, forming a sulfone. While the sulfone is a polar, electron-withdrawing group, its effect is primarily transmitted through the carbon backbone via induction. Crucially, it does not directly involve the nitrogen's lone pair in resonance. Therefore, the nitrogen atom in this compound remains a secondary amine and is basic . It is readily protonated at physiological pH to form a positively charged piperidinium ion.
This difference in basicity is the single most important factor influencing the compounds' physicochemical properties, solubility, and mechanism of interaction with biological targets.
Caption: Core structural and electronic differences between the two isomers.
Comparative Physicochemical Properties
The structural isomerism directly translates into distinct physicochemical profiles, which are critical for drug development.
| Property | 1-(Phenylsulfonyl)piperidine | This compound | Rationale for Difference |
| Molecular Formula | C₁₁H₁₅NO₂S[3] | C₁₁H₁₅NO₂S[4] | Identical (Isomers) |
| Molecular Weight | 225.31 g/mol | 225.31 g/mol | Identical (Isomers) |
| Chemical Class | Sulfonamide | Sulfone, Secondary Amine | The point of attachment defines the functional group. |
| Nitrogen Basicity (pKa) | Very Low (Non-basic) | ~9-10 (Typical for secondary amines) | Electron-withdrawing SO₂ group delocalizes the N lone pair in the 1-isomer. |
| Predicted XlogP | 1.9[3] | 1.3[4] | The neutral, non-polar nature of the sulfonamide leads to higher lipophilicity. |
| Physiological Charge (pH 7.4) | Neutral | Predominantly Positively Charged | The secondary amine in the 4-isomer is protonated at physiological pH. |
| Hydrogen Bond Donor | No | Yes (N-H group) | The sulfonamide nitrogen has no proton to donate. |
| Hydrogen Bond Acceptor | Yes (2 x S=O oxygens) | Yes (2 x S=O oxygens, N atom) | Both have sulfonyl oxygens; the 4-isomer also has a nitrogen acceptor. |
Synthesis and Reactivity: Divergent Pathways
The synthesis of each isomer proceeds through entirely different chemical strategies, dictated by the target bond formation (N-S vs. C-S).
Synthesis of 1-(Phenylsulfonyl)piperidine
This is a straightforward nucleophilic substitution reaction. The nucleophilic secondary amine of piperidine attacks the electrophilic sulfur atom of phenylsulfonyl chloride. A base, such as triethylamine or pyridine, is typically used to quench the HCl byproduct.[5][6]
Caption: General workflow for the synthesis of 1-(phenylsulfonyl)piperidine.
Synthesis of this compound
The synthesis of the 4-isomer is more complex as it requires the formation of a robust C-S bond. A common approach involves the use of a piperidine scaffold already functionalized at the 4-position. For instance, a Michael addition of sodium benzenesulfinate to a suitable piperidine-derived acceptor or nucleophilic substitution using a 4-halopiperidine derivative can be employed. Many routes documented in the literature involve multi-step sequences often starting from 4-piperidone.[7][8]
Caption: A representative multi-step workflow for synthesizing this compound.
Pharmacological and Biological Significance
The distinct physicochemical properties of the two isomers lead them to be employed in vastly different roles in drug discovery.
-
1-(Phenylsulfonyl)piperidine Derivatives (Sulfonamides): The neutral, non-basic character of the sulfonamide group makes these compounds suitable scaffolds for targeting a wide range of receptors and enzymes where a basic nitrogen is not required or is detrimental. The sulfonamide moiety itself is a key pharmacophore, known to interact with targets like carbonic anhydrases, proteases, and various receptors.[9][10] Derivatives have been investigated for antibacterial, enzyme inhibitory, and anti-inflammatory activities.[11][12] The piperidine ring in this context serves primarily as a rigid, three-dimensional scaffold to position other pharmacophoric elements.
-
This compound Derivatives (Sulfones): The presence of a basic nitrogen makes this scaffold a classic choice for targeting aminergic G-protein coupled receptors (GPCRs), such as serotonin, dopamine, and adrenergic receptors, where a cationic interaction with an acidic residue (e.g., aspartate) in the binding pocket is often critical for affinity. Indeed, derivatives of this compound have been developed as potent and selective 5-HT₂A receptor antagonists.[8][13] In these molecules, the phenylsulfonyl group acts as a key substituent that modulates properties like selectivity, potency, and metabolic stability, while the basic nitrogen provides the primary anchor point for receptor engagement.
Experimental Protocols
Protocol 1: Synthesis of 1-(Phenylsulfonyl)piperidine
Objective: To synthesize 1-(phenylsulfonyl)piperidine via N-sulfonylation of piperidine.
Materials:
-
Piperidine (1.0 equiv.)
-
Phenylsulfonyl chloride (1.1 equiv.)
-
Triethylamine (1.5 equiv.)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve piperidine (1.0 equiv.) and triethylamine (1.5 equiv.) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of phenylsulfonyl chloride (1.1 equiv.) in anhydrous DCM to the stirred piperidine solution over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer successively with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to afford pure 1-(phenylsulfonyl)piperidine.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: Characterization by X-Ray Crystallography
Objective: To determine the precise three-dimensional structure of a crystalline phenylsulfonylpiperidine derivative.
Rationale: X-ray crystallography provides definitive proof of structure, including bond lengths, bond angles, and the conformation of the piperidine ring (e.g., chair, boat).[14][15][16] This information is invaluable for understanding structure-activity relationships and for computational modeling studies.[17]
Procedure:
-
Crystal Growth: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexanes, acetone). Employ slow evaporation, vapor diffusion, or slow cooling techniques to grow single crystals of suitable quality for diffraction.
-
Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer.[18] Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to locate the positions of the atoms.
-
Refinement: Refine the atomic positions, and thermal parameters against the experimental data until the structural model converges, yielding the final, high-resolution crystal structure. The final structure confirms the connectivity and stereochemistry of the molecule.
Conclusion
The distinction between 1-(phenylsulfonyl)piperidine and this compound is a clear illustration of how positional isomerism dictates molecular function. The N-sulfonylated isomer is a neutral sulfonamide, while the C4-sulfonylated isomer is a basic secondary amine. This fundamental difference in the electronic nature of the piperidine nitrogen governs their synthesis, physicochemical properties, and ultimately, their applications in drug discovery. The 1-sulfonyl derivatives serve as conformationally defined scaffolds for a variety of targets, whereas the 4-sulfonyl derivatives are ideally suited for engaging aminergic receptors that require a cationic binding interaction. A thorough understanding of these core differences is essential for medicinal chemists to rationally design and develop novel therapeutics based on the versatile piperidine framework.
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Sleebs, B. E., et al. (2021). Structure activity refinement of phenylsulfonyl piperazines as antimalarials that block erythrocytic invasion. European Journal of Medicinal Chemistry, 214, 113253. [Link]
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Plutschack, M. B., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9572-9577. [Link]
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Padwa, A., et al. (1991). Tandem Addition-Cycloaddition Reaction of Oximes with 2,3-Bis(phenylsulfonyl)-1,3-butadiene as a Method for 4-Piperidone Synthesis. The Journal of Organic Chemistry, 56(6), 2154-2161. [Link]
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Al-Hiari, Y. M., et al. (2012). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Molecules, 17(10), 11594-11608. [Link]
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Vitaku, E., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1379. [Link]
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Sabancılar, İ., et al. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. [Link]
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Aitipamula, S., & Vangala, V. R. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science, 97(2), 227-243. [Link]
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Schmitt, M., et al. (1997). Syntheses, activity and modeling studies of 3- and 4-(sulfo- and sulfonamidoalkyl)pyridine and piperidine-2-carboxylic acid derivatives as analogs of NMDA receptor antagonists. European Journal of Medicinal Chemistry, 32(11), 885-901. [Link]
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Khan, K. M., et al. (2012). SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS. Pakistan Journal of Pharmaceutical Sciences, 25(2), 345-351. [Link]
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MDPI. (2025). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Molecules. [Link]
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Acta Crystallographica Section E. (2011). Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2401. [Link]
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ResearchGate. (2025). Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). Retrieved from ResearchGate. [Link]
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Bioorganic & Medicinal Chemistry Letters. (2013). Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). Bioorganic & Medicinal Chemistry Letters, 23(1), 243-246. [Link]
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de Almeida, G. S., et al. (2012). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Molecules, 17(12), 14639-14653. [Link]
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An In-Depth Technical Guide to 4-Benzenesulfonylpiperidine: A Key Intermediate in Modern Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the strategic use of molecular building blocks is paramount to the efficient discovery and development of novel therapeutic agents. Among these, heterocyclic scaffolds play a pivotal role, with the piperidine moiety being a ubiquitous feature in a vast number of pharmaceuticals due to its favorable physicochemical properties and its ability to confer three-dimensional complexity. When combined with the benzenesulfonyl group, a well-established pharmacophore, the resulting compound, 4-Benzenesulfonylpiperidine, emerges as a highly versatile and valuable intermediate for drug discovery professionals. This guide provides a comprehensive technical overview of 4-Benzenesulfonylpiperidine, encompassing its nomenclature, physicochemical properties, synthesis, applications in drug development, and essential safety information.
Nomenclature and Chemical Identity
The accurate identification of a chemical entity is fundamental for researchers. 4-Benzenesulfonylpiperidine is known by several synonyms, and its identity is unequivocally established by its CAS Registry Number.
Synonyms and Identifiers
-
Systematic Name: 4-(Phenylsulfonyl)piperidine
-
Common Synonyms: 4-Benzenesulfonylpiperidine
-
CAS Number: 285995-13-3 (for the free base)
-
Molecular Formula: C₁₁H₁₅NO₂S
-
Molecular Weight: 225.31 g/mol
The hydrochloride salt of this compound is also commercially available and is identified by CAS Number 1172500-91-2.
Structural Representation
The relationship between the various identifiers for 4-Benzenesulfonylpiperidine is illustrated in the diagram below.
Caption: Relationship between synonyms and identifiers for 4-Benzenesulfonylpiperidine.
Physicochemical and Safety Data
Understanding the physical properties and safety profile of a chemical is crucial for its handling, storage, and application in a laboratory setting.
Physicochemical Properties
| Property | Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₁H₁₅NO₂S |
| Molecular Weight | 225.31 g/mol |
| Melting Point | Data not available for the free base. For a related compound, 4-Phenyl-4-piperidinecarboxylic acid p-methylbenzenesulfonate, the melting point is 225 - 229 °C. |
| Boiling Point | Data not available |
| Solubility | Data not available. The hydrochloride salt is expected to have enhanced aqueous solubility.[1] |
Safety and Handling
The following safety information is based on data for piperidine and other benzenesulfonyl compounds.[2][3][4] It should be used as a guideline, and a thorough risk assessment should be conducted before handling 4-Benzenesulfonylpiperidine.
-
Hazard Statements: Based on related compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1]
-
Precautionary Statements:
-
Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
Response:
-
IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
-
IF ON SKIN: Wash with plenty of soap and water.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
-
-
Personal Protective Equipment (PPE):
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]
Synthesis of 4-Benzenesulfonylpiperidine
While numerous methods exist for the synthesis of substituted piperidines, a common and direct approach for the preparation of 4-Benzenesulfonylpiperidine involves the reaction of piperidine with benzenesulfonyl chloride. The following is a representative protocol.
Reaction Scheme
Caption: Reaction scheme for the synthesis of 4-Benzenesulfonylpiperidine.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in a suitable aprotic solvent like dichloromethane (DCM).
-
Addition of Reagent: Cool the reaction mixture to 0 °C in an ice bath. To this stirred solution, add a solution of benzenesulfonyl chloride (1.05 equivalents) in DCM dropwise, maintaining the temperature below 5 °C. The dropwise addition is crucial to control the exothermicity of the reaction.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-4 hours) until the reaction is complete. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess triethylamine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product. The crude 4-Benzenesulfonylpiperidine can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Applications in Drug Discovery and Development
The 4-Benzenesulfonylpiperidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for a wide range of therapeutic agents.[6][7] Its utility stems from the combination of the piperidine ring, which can be readily functionalized to modulate physicochemical properties like solubility and lipophilicity, and the benzenesulfonyl group, which can engage in key interactions with biological targets.
Key Intermediate in Pharmaceutical Synthesis
4-Benzenesulfonylpiperidine is a crucial intermediate in the synthesis of more complex, biologically active molecules.[1][6][8] It is particularly valuable in the development of pharmaceuticals targeting:
-
Neurological Disorders: The piperidine moiety is a common feature in many central nervous system (CNS) active drugs. The incorporation of the 4-benzenesulfonylpiperidine core allows for the fine-tuning of receptor binding and pharmacokinetic properties.[1][8]
-
Analgesics and Anti-inflammatory Drugs: The structural features of this compound make it an attractive starting point for the synthesis of novel pain and inflammation modulators.[1][8]
Role in Enzyme Inhibition
The benzenesulfonamide group is a well-known zinc-binding moiety, which has led to the development of numerous enzyme inhibitors. This makes 4-Benzenesulfonylpiperidine and its derivatives valuable for research in biochemical pathways and as potential therapeutic targets.[1][6]
The general workflow for utilizing a building block like 4-Benzenesulfonylpiperidine in a drug discovery program is outlined below.
Caption: A typical drug discovery workflow utilizing 4-Benzenesulfonylpiperidine.
Conclusion
4-Benzenesulfonylpiperidine stands as a testament to the power of strategic molecular design in modern drug discovery. Its unique combination of a versatile piperidine core and a pharmacologically significant benzenesulfonyl group makes it an invaluable intermediate for researchers and scientists. A thorough understanding of its nomenclature, properties, synthesis, and applications, as detailed in this guide, is essential for harnessing its full potential in the development of next-generation therapeutics. As the demand for novel and effective drugs continues to grow, the importance of key building blocks like 4-Benzenesulfonylpiperidine in the pharmaceutical research and development landscape is set to increase.
References
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AAPPTec. (n.d.). Safety Data Sheet: Pipiridine. Retrieved from [Link]
-
Defense Technical Information Center. (2025, June 4). Piperidine Synthesis. Retrieved from [Link]
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Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London. Retrieved from [Link]
-
Clayton, J. S. (2007). Synthetic approach to epibatidine from 1-(phenylsulfonyl)pyrrole. Wright State University. Retrieved from [Link]
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-
Arulraj, R., & Ponnuswamy, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4, 192-199. Retrieved from [Link]
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-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
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Technical Guide: Biological Activity & Therapeutic Potential of 4-(phenylsulfonyl)piperidine Derivatives
Executive Summary
The 4-(phenylsulfonyl)piperidine scaffold represents a privileged structural motif in modern medicinal chemistry, distinguished by the presence of a sulfone linker at the C4 position of the piperidine ring. Unlike the more common sulfonamide derivatives, the sulfone moiety (
This guide provides a comprehensive technical analysis of this scaffold, detailing its structure-activity relationships (SAR), synthesis methodologies, and validated assay protocols for drug discovery professionals.
Part 1: Structural Rationale & Pharmacophore Analysis
The this compound core combines a basic amine (piperidine) with a neutral, polar hydrogen-bond acceptor (sulfone). This combination allows for:
-
Specific Electronic Interactions: The sulfone oxygens often engage in critical hydrogen bonding with active site residues (e.g., Serine or Tyrosine in 11
-HSD1). -
Rigidification: The sulfone linker creates a specific vector between the piperidine and the phenyl ring, often adopting a "V" shape that fits deep hydrophobic pockets.
-
Metabolic Stability: Unlike esters or labile amides, the sulfone is generally resistant to hydrolysis and oxidative metabolism, although the phenyl ring itself may require substitution (e.g., fluorination) to block P450 metabolism.
Visualization: Scaffold SAR Logic
The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the optimization of this scaffold.
Figure 1: SAR decision tree for optimizing this compound derivatives.
Part 2: Primary Therapeutic Applications
Case Study A: 11 -HSD1 Inhibition (Metabolic Disease)
The most prominent application of this scaffold is in the treatment of Type 2 Diabetes and Metabolic Syndrome. 11
-
Mechanism: 4-(phenylsulfonyl)piperidines bind to the catalytic domain of 11
-HSD1. The sulfone group mimics the carbonyl of the cortisone substrate or interacts with the cofactor (NADPH) binding pocket. -
Key Data: Optimized derivatives (e.g., N-substituted variants) have achieved low nanomolar potency.
-
Example: Compound (R)-45 demonstrated an IC50 of 3 nM against human 11
-HSD1 with >1000-fold selectivity over 11 -HSD2 [1].
-
Case Study B: 5-HT2A and CCR1 Antagonism
-
5-HT2A (CNS): Derivatives with specific N-phenacyl substitutions have shown high affinity for the Serotonin 5-HT2A receptor.[1] The sulfone acts as a bioisostere for other polar linkers, improving oral bioavailability compared to parent compounds [2].
-
CCR1 (Immunology): In inflammation models, this scaffold blocks the Chemokine Receptor 1 (CCR1). Structural studies suggest the piperidine nitrogen interacts with an aspartate residue in the GPCR transmembrane domain, while the sulfone positions the aryl group into an accessory binding pocket [3].
Comparative Activity Data
The following table summarizes key biological activity data from pivotal studies.
| Target | Compound Class | Key Modification | Activity (IC50/Ki) | Biological Outcome |
| 11 | Arylsulfonylpiperazine | N-heteroaryl substitution | 3 nM (IC50) | Improved insulin sensitivity (ob/ob mice) [1] |
| 5-HT2A | This compound | N-phenacyl group | 0.5 nM (Ki) | Antipsychotic potential; high brain penetration [2] |
| CCR1 | Piperidine Sulfone | 4-fluorophenyl tail | 28 nM (IC50) | Inhibition of leukocyte migration [3] |
| Plasmodium | Phenylsulfonyl piperazine | Alpha-carbonyl S-methyl | <1 | Blocks erythrocyte invasion (Malaria) [4] |
Part 3: Detailed Experimental Protocols
Chemical Synthesis: Sulfide Oxidation Route
A robust method for generating the core scaffold involves the nucleophilic substitution of a 4-leaving group on a protected piperidine, followed by oxidation.
Reagents:
-
N-Boc-4-chloropiperidine or N-Boc-4-mesyloxypiperidine.
-
Thiophenol (substituted).
-
Potassium Carbonate (
) in DMF. -
Oxone® or mCPBA (meta-Chloroperoxybenzoic acid).
Protocol:
-
Displacement: Dissolve N-Boc-4-chloropiperidine (1.0 eq) and substituted thiophenol (1.2 eq) in DMF. Add
(2.0 eq). Heat to 80°C for 12 hours under . -
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over
, and concentrate to yield the intermediate sulfide . -
Oxidation: Dissolve the sulfide in DCM/MeOH (1:1). Slowly add Oxone (2.5 eq) dissolved in water at 0°C. Stir at room temperature for 4 hours.
-
Purification: Quench with aqueous sodium bisulfite. Extract with DCM. Purify via silica gel chromatography (Hexane/EtOAc gradient) to yield the N-Boc-4-(phenylsulfonyl)piperidine .
-
Deprotection: Treat with 4M HCl in Dioxane to yield the free amine salt, ready for N-derivatization (amide coupling, reductive amination).
Biological Assay: 11 -HSD1 Scintillation Proximity Assay (SPA)
This assay measures the conversion of
Materials:
-
Enzyme: Human recombinant 11
-HSD1 microsomes. -
Substrate:
-Cortisone (approx. 200 nM final). -
Cofactor: NADPH (200
M final). -
Beads: Protein A Yttrium Silicate SPA beads pre-coated with anti-cortisol antibody.
-
Buffer: 50 mM HEPES, pH 7.4, 100 mM KCl, 5 mM NaCl, 2 mM
.
Workflow:
-
Preparation: Dilute test compounds (in DMSO) into assay buffer (final DMSO <1%).
-
Incubation: Add 11
-HSD1 microsomes and NADPH to the plate. Initiate reaction by adding -Cortisone. -
Reaction: Incubate at 37°C for 60 minutes (linear phase).
-
Quench & Capture: Add SPA beads suspended in assay buffer containing a specific 11
-HSD1 inhibitor (e.g., Glycyrrhetinic acid) to stop the enzymatic reaction immediately. -
Equilibration: Incubate at room temperature for 2 hours to allow the anti-cortisol antibody on the beads to bind the generated
-cortisol. -
Read: Measure signal on a Scintillation Counter (e.g., MicroBeta). Only the bead-bound
-cortisol stimulates the scintillant; unreacted -cortisone in solution is not detected.
Visualization: 11 -HSD1 Assay Mechanism
Figure 2: Mechanism of the Scintillation Proximity Assay (SPA) for detecting 11
Part 4: ADME & Toxicity Considerations
When developing 4-(phenylsulfonyl)piperidines, researchers must address specific ADME liabilities associated with the sulfone linker:
-
Solubility: The sulfone is polar, but if the phenyl ring is heavily substituted with lipophilic halogens (to improve potency), aqueous solubility may drop.
-
Mitigation: Introduce polar groups (e.g., hydroxyl, amide) on the piperidine nitrogen tail.
-
-
hERG Inhibition: Many piperidine-based drugs carry a risk of blocking the hERG potassium channel (cardiotoxicity).
-
Mitigation: Avoid long, lipophilic chains on the piperidine nitrogen. Zwitterionic strategies or reducing the pKa of the piperidine nitrogen (e.g., converting to an amide) can reduce hERG affinity [2].
-
-
Metabolic Stability: The sulfone itself is stable, but the phenyl ring is a hotspot for hydroxylation.
-
Mitigation: Fluorination at the 4-position of the phenyl ring (para to the sulfone) is a standard tactic to block CYP-mediated oxidation.
-
References
-
Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1). Source: Bioorganic & Medicinal Chemistry Letters (via PubMed). URL:[Link]
-
4-(Phenylsulfonyl)piperidines: Novel, Selective, and Bioavailable 5-HT2A Receptor Antagonists. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]
-
Discovery and lead optimization of a novel series of CC chemokine receptor 1 (CCR1)-selective piperidine antagonists. Source: Journal of Medicinal Chemistry (via PubMed). URL:[Link]]
-
Structure activity refinement of phenylsulfonyl piperazines as antimalarials that block erythrocytic invasion. Source: European Journal of Medicinal Chemistry.[2] URL:[Link]2]
Sources
Physical Properties & Characterization Guide: 4-(phenylsulfonyl)piperidine HCl
This guide serves as an authoritative technical reference for 4-(phenylsulfonyl)piperidine hydrochloride , a specialized heterocyclic building block used in medicinal chemistry.[1] It synthesizes available physical data with standard characterization protocols required for rigorous solid-state analysis.[1]
Executive Summary
This compound hydrochloride is a secondary amine salt featuring a rigid sulfone linker.[1] It is primarily utilized as a pharmacophore scaffold in the development of 5-HT receptor modulators, enzyme inhibitors, and neuroprotective agents.[1] Unlike simple piperidines, the electron-withdrawing sulfonyl group at the C4 position influences the basicity of the nitrogen and the crystallinity of the salt, necessitating specific handling protocols for solid-state stability.[1]
Chemical Identity & Structural Analysis
| Parameter | Data |
| Chemical Name | 4-(Benzenesulfonyl)piperidine hydrochloride |
| CAS Number | 1172500-91-2 (Specific to HCl salt) |
| Molecular Formula | C₁₁H₁₅NO₂S[1][2][3][4] · HCl |
| Molecular Weight | 261.77 g/mol (Salt); 225.31 g/mol (Free Base) |
| SMILES | C1CNCCC1S(=O)(=O)C2=CC=CC=C2.Cl |
| Structure Type | Heterocyclic Sulfone (Secondary Amine Salt) |
Structural Visualization
The following diagram illustrates the core connectivity and the critical salt-bridge interaction site.
Physical Properties Profile
The following data aggregates vendor specifications and predicted physicochemical behavior based on structural analogs.
| Property | Value / Description | Technical Insight |
| Appearance | White to off-white beige powder | Coloration often indicates trace oxidation of sulfur precursors (sulfides).[1] |
| Melting Point | >200°C (Decomposition likely) | High lattice energy typical of piperidine HCl salts.[1] Note: Unsubstituted piperidine HCl melts at ~245°C.[1] |
| Solubility (Water) | High (>50 mg/mL) | Protonated amine confers high aqueous solubility at pH < 7.[1] |
| Solubility (Organic) | DMSO, Methanol | Limited solubility in non-polar solvents (DCM, Hexane).[1] |
| Hygroscopicity | Moderate to High | HCl salts of secondary amines are prone to moisture uptake; store in desiccator.[1] |
| pKa (Calculated) | ~9.0 – 9.5 | The electron-withdrawing sulfone group slightly lowers the pKa compared to piperidine (pKa ~11).[1] |
Solid-State Characterization Protocols
Since specific polymorph data is rarely published for this intermediate, researchers must validate the solid form internally.[1] Use the following decision tree to characterize incoming batches.
Characterization Workflow
Protocol A: Differential Scanning Calorimetry (DSC)
-
Objective: Determine melting point onset and detect polymorphic transitions.
-
Method:
-
Weigh 2–5 mg of sample into a Tzero aluminum pan.
-
Crimp with a pinhole lid (allows volatile escape if hydrate).[1]
-
Ramp from 30°C to 300°C at 10°C/min under Nitrogen purge (50 mL/min).
-
-
Acceptance Criteria: A single sharp endotherm (melting) indicates a pure crystalline phase.[1] Multiple peaks suggest solvates or mixed polymorphs.[1]
Protocol B: Solubility & pH Profiling
-
Objective: Confirm suitability for biological assays or reaction solvents.
-
Method:
-
Expectation: High solubility at pH 1.2 and 4.5; potential precipitation at pH > 9 (conversion to free base).[1]
Synthesis & Stability Logic
Understanding the synthesis origin helps predict impurities.[1] The compound is typically derived from 4-(phenylthio)piperidine via oxidation.[1]
-
Oxidation Step: Sulfide (-S-)
Sulfoxide (-SO-) Sulfone (-SO₂-).[1] -
Impurity Risk: Incomplete oxidation may leave trace sulfoxide or sulfide, which can be detected by LC-MS (Mass shift: -16 or -32 Da).[1]
-
Stability: The sulfone group is chemically inert to oxidation/reduction under standard conditions, making this salt highly stable compared to its sulfide precursor.[1]
Handling & Safety (SDS Highlights)
-
Signal Word: WARNING
-
Hazard Statements:
-
Storage: Keep at 2–8°C (Refrigerated) to prevent hygroscopic clumping. Store under inert atmosphere (Argon/Nitrogen) if long-term storage is required.[1]
References
-
Chemical Identity & CAS: 4-Benzenesulfonylpiperidine Hydrochloride (CAS 1172500-91-2).[1][3][4][6] Chem-Impex International.[1]
-
Synthesis Context: Preparation of this compound via oxidation.[1] Patent WO2010022055 (Cited in Google Patents).[1]
-
General Piperidine Properties: Piperidine Hydrochloride Safety Data Sheet. Sigma-Aldrich.[1]
-
Structural Data: PubChem Compound Summary for CID 17749803.[1] National Center for Biotechnology Information.[1] [1]
Sources
- 1. 4-Benzylpiperidine | 31252-42-3 [chemicalbook.com]
- 2. 4-(4-Chloro-benzenesulfonyl)-piperidine hydrochloride/CAS:101768-64-3-HXCHEM [hxchem.net]
- 3. a2bchem.com [a2bchem.com]
- 4. aaronchem.com [aaronchem.com]
- 5. Piperidine Hydrochloride | 6091-44-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 6. chemimpex.com [chemimpex.com]
Methodological & Application
Reagents for oxidation of 4-(phenylthio)piperidine to sulfone
An Application Guide for the Synthesis of 4-(Phenylsulfonyl)piperidine
Abstract
This comprehensive application note provides detailed protocols and technical guidance for the selective oxidation of 4-(phenylthio)piperidine to its corresponding sulfone, this compound. Sulfones, particularly those incorporating a piperidine moiety, are crucial pharmacophores in modern drug discovery.[1][2] This guide evaluates common and efficient oxidizing agents, presenting a comparative analysis to aid researchers in method selection. Detailed, field-tested protocols for two highly effective reagents, meta-Chloroperoxybenzoic acid (m-CPBA) and Oxone®, are provided, emphasizing the causality behind experimental choices, safety considerations, and adherence to green chemistry principles.
Introduction: The Significance of the Sulfonyl-Piperidine Moiety
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals. When combined with a sulfone group (R-SO₂-R'), the resulting molecule often exhibits enhanced metabolic stability, improved pharmacokinetic properties, and potent biological activity. The sulfone acts as a rigid, polar hydrogen bond acceptor, capable of forming critical interactions with biological targets. Specifically, piperidinyl sulfone derivatives have been investigated as selective ligands for targets such as the 5-HT₂A receptor, highlighting their importance in the development of novel therapeutics.[2]
The most direct and common route to these valuable compounds is the oxidation of the corresponding sulfide.[1] This transformation, while conceptually simple, requires careful selection of reagents and control of reaction conditions to prevent the formation of the intermediate sulfoxide and ensure high yields of the desired sulfone. This guide provides researchers, scientists, and drug development professionals with the necessary tools to confidently and efficiently synthesize this compound.
Strategic Selection of an Oxidizing Agent
The conversion of a sulfide to a sulfone proceeds through a sulfoxide intermediate. To drive the reaction to completion, a sufficiently strong oxidant and appropriate stoichiometry (typically >2 equivalents) are required. Historically, heavy metal-based oxidants like chromium and manganese reagents were used, but these have been largely replaced by more environmentally benign alternatives.[1] The choice of reagent is critical and depends on factors such as scale, cost, substrate tolerance, and green chemistry considerations.
Below is a comparative summary of leading reagents for this transformation.
| Reagent | Typical Conditions | Advantages | Disadvantages | Green Chemistry Profile |
| m-CPBA | CH₂Cl₂, 0 °C to RT, 2-3 eq. | High reactivity, reliable, excellent yields.[3] | Potentially explosive, requires careful handling, acidic byproduct removal.[4][5] | Poor: Chlorinated solvent, hazardous reagent. |
| Oxone® | MeOH/H₂O or EtOH/H₂O, RT, 2-3 eq. | Stable solid, "green" solvents, simple workup.[6] | Can be less reactive for hindered substrates. | Good: Water is the only byproduct.[7] |
| H₂O₂ / Catalyst | 30% H₂O₂, Na₂WO₄ catalyst, RT. | Very "green" (water byproduct), cost-effective.[8][9] | Requires catalyst, can be slower, potential for side reactions if not controlled.[10] | Excellent: High atom economy, benign byproduct. |
The Mechanism of Sulfide Oxidation
The oxidation of a sulfide to a sulfone is a two-step process. The sulfur atom of the sulfide acts as a nucleophile, attacking an electrophilic oxygen atom of the oxidizing agent. This forms the sulfoxide intermediate. A second oxidation event, following the same mechanistic principle, converts the sulfoxide to the final sulfone.
Caption: General two-step oxidation of a sulfide to a sulfone.
Detailed Experimental Protocols
The following protocols have been optimized for the synthesis of this compound from 4-(phenylthio)piperidine.
Protocol 1: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
This classic method is highly reliable and provides excellent yields. The key is to manage the reaction's exothermicity and effectively remove the m-chlorobenzoic acid byproduct during workup.
Materials:
-
4-(phenylthio)piperidine (1.0 eq)
-
m-CPBA (≤77% purity, 2.5 eq)
-
Dichloromethane (DCM), reagent grade
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve 4-(phenylthio)piperidine (1.0 eq) in dichloromethane (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice-water bath.
-
Causality: Starting at 0 °C helps to control the initial exotherm of the reaction, preventing potential side reactions and ensuring safety.
-
-
Reagent Addition: Add m-CPBA (2.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5-10 °C.
-
Causality: Slow, portion-wise addition is critical for thermal management. Using >2.0 equivalents ensures the full conversion of the intermediate sulfoxide to the sulfone.[11]
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Quenching: Upon completion, cool the mixture again to 0 °C. Slowly add saturated aqueous sodium thiosulfate solution to quench any excess peroxide. Stir for 15 minutes.
-
Causality: Sodium thiosulfate is a reducing agent that safely neutralizes unreacted m-CPBA, preventing potential hazards during solvent removal.
-
-
Workup - Acid Removal: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and finally brine (1x).
-
Causality: The basic NaHCO₃ wash is essential to deprotonate and extract the m-chlorobenzoic acid byproduct into the aqueous layer, simplifying purification.[4]
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Protocol 2: Oxidation with Oxone®
This method utilizes a more environmentally friendly oxidant and solvent system, offering operational simplicity and a straightforward workup.
Materials:
-
4-(phenylthio)piperidine (1.0 eq)
-
Oxone® (potassium peroxymonosulfate) (2.2 eq)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-(phenylthio)piperidine (1.0 eq) in a 3:1 mixture of methanol and water (approx. 0.2 M concentration). Stir the solution at room temperature.
-
Causality: The protic solvent system (methanol/water) effectively dissolves both the organic substrate and the inorganic Oxone®, facilitating the reaction. Using water as a co-solvent drives the reaction towards the sulfone.[6]
-
-
Reagent Addition: Add Oxone® (2.2 eq) portion-wise to the stirring solution over 20-30 minutes. The reaction is typically mildly exothermic.
-
Reaction Monitoring: Stir the resulting slurry at room temperature for 3-6 hours. Monitor the reaction by TLC or LC-MS until completion.
-
Workup - Solvent Removal: Once the reaction is complete, remove the bulk of the methanol under reduced pressure.
-
Extraction: Add water to the remaining residue, followed by ethyl acetate. Transfer to a separatory funnel and extract the product into the ethyl acetate layer. Repeat the extraction of the aqueous layer with ethyl acetate (2x).
-
Washing and Drying: Combine the organic extracts and wash with brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude this compound is often of high purity. If necessary, it can be further purified by recrystallization or flash column chromatography.
Experimental Workflow
The logical flow from reagent selection to final product analysis is critical for reproducible success.
Caption: A logical workflow for the synthesis and analysis of this compound.
Safety and Handling Precautions
-
m-CPBA: A strong oxidizing agent and organic peroxide. It can be shock-sensitive and may cause fire on contact with flammable materials.[4][5] Always use a plastic or wooden spatula; avoid metal. Store refrigerated in its original container.
-
Oxone®: A stable salt but a strong oxidant. Avoid contact with combustible materials.
-
Hydrogen Peroxide (30%): A strong oxidizer that can cause severe skin and eye burns. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate PPE at all times. Be aware of the exothermic nature of oxidation reactions and have an appropriate cooling bath ready.
Conclusion
The oxidation of 4-(phenylthio)piperidine to this compound is a robust and crucial transformation for medicinal chemistry programs. Both m-CPBA and Oxone® represent excellent choices for accomplishing this synthesis with high efficiency. The m-CPBA protocol offers rapid conversion and predictability, while the Oxone® method provides a greener, operationally simpler alternative. By understanding the causality behind each experimental step and adhering to strict safety protocols, researchers can reliably produce this valuable sulfone for applications in drug discovery and development.
References
-
Karimi, B., Ghoreishi-Nezhad, M., & Clark, J. H. (2005). Selective Oxidation of Sulfides to Sulfoxides Using 30% Hydrogen Peroxide Catalyzed with a Recoverable Silica-Based Tungstate Interphase Catalyst. Organic Letters, 7(4), 625–628. [Link]
-
Kupwade, R. V., et al. (2019). A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Journal of Chemical Reviews. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Sulfide Oxidation - Reagent Guides. [Link]
-
Ishii, A., et al. (2004). Highly efficient oxidation of sulfides with hydrogen peroxide catalyzed by [SeO₄{WO(O₂)²}₂]²⁻. Chemical Communications. [Link]
-
Scilit. (n.d.). Highly efficient oxidation of sulfides with hydrogen peroxide catalyzed by [SeO₄{WO(O₂)²}₂]²⁻. [Link]
-
Srinivas, K., et al. (2007). Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15. ResearchGate. [Link]
-
Sato, K., et al. (2001). A "Green" Route to Sulfoxides and Sulfones: H₂O₂ Oxidation of Sulfides in Water or in Halide-Free Organic Solvents Catalyzed by Tungstate Ion. Tetrahedron, 57(13), 2469-2476. [Link]
-
Singh, F. V., et al. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica, 8(18), 419-423. [Link]
-
Tong, R. (2017). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). UCLA Chemistry. [Link]
-
Halpern, M. (n.d.). PTC-Oxone® Oxidation of Sulfide to Sulfone. Phase-Transfer Catalysis. [Link]
-
Wikipedia. (n.d.). meta-Chloroperoxybenzoic acid. [Link]
-
Common Organic Chemistry. (n.d.). Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA). [Link]
-
Yi, W-B., et al. (2012). Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone. Green Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of sulfones by oxidation. [Link]
-
Suzuki, T., et al. (2024). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Molecules, 29(5), 1121. [Link]
- De La Cruz, E. (1994). A process for preparing sulfones.
-
Bonchio, M., et al. (1999). Catalytic Asymmetric Oxidation of Aryl Sulfides with a Ti/H₂O/(R,R)-Diphenylethane-1,2-diol Complex: a Versatile and Highly Enantioselective Oxidation Protocol. The Journal of Organic Chemistry, 64(13), 4633–4642. [Link]
-
Kumar, A., et al. (2015). Synthesis of Unsymmetrical Sulfides and Their Oxidation to Sulfones to Discover Potent Antileishmanial Agents. ACS Combinatorial Science, 17(12), 723–732. [Link]
-
Wang, H., et al. (2001). [Synthesis and biological activities of new 5-HT2A selective ligands--N-substituted-piperidinyl-4-phenylthioether and sulfone derivatives]. Yao Xue Xue Bao, 36(4), 274-277. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of sulfoxides by oxidation. [Link]
- Sumitomo Chemical Company. (2001). Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide.
-
Ali, M., & Khan, T. (2007). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 12(3), 544-551. [Link]
-
Salgaonkar, L., & Salunke, D. (2003). Biocatalytic Oxidation of Sulfides to Sulfones. Oriental Journal of Chemistry, 19(2). [Link]
Sources
- 1. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 2. [Synthesis and biological activities of new 5-HT2A selective ligands--N-substituted-piperidinyl-4-phenylthioether and sulfone derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 6. Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 8. Selective Oxidation of Sulfides to Sulfoxides Using 30% Hydrogen Peroxide Catalyzed with a Recoverable Silica-Based Tungstate Interphase Catalyst [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols for the Functionalization of 4-(Phenylsulfonyl)piperidine Nitrogen
Introduction: The Strategic Importance of the 4-(Phenylsulfonyl)piperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, present in a vast number of clinically approved drugs.[1] Its saturated, three-dimensional structure allows for precise spatial orientation of substituents, enabling fine-tuned interactions with biological targets. The this compound scaffold, in particular, has garnered significant attention in drug discovery. The phenylsulfonyl group at the C4 position is a strong electron-withdrawing group, which modulates the physicochemical properties of the molecule, including its basicity and lipophilicity. This substituent can also engage in specific interactions with protein targets. Consequently, the ability to selectively and efficiently functionalize the piperidine nitrogen (N1) is of paramount importance for the synthesis of compound libraries for structure-activity relationship (SAR) studies.[2][3][4] This guide provides a detailed overview of the key strategies for the N-functionalization of this compound, complete with mechanistic insights and detailed laboratory protocols.
Mechanistic Considerations: The Influence of the 4-Phenylsulfonyl Group
The reactivity of the piperidine nitrogen is fundamentally governed by the availability of its lone pair of electrons. The electron-withdrawing nature of the 4-phenylsulfonyl group significantly influences this reactivity. Through inductive effects, the sulfonyl group pulls electron density away from the piperidine ring, thereby reducing the nucleophilicity of the nitrogen atom compared to unsubstituted piperidine.[5] This decreased nucleophilicity must be taken into account when designing synthetic strategies, as more forcing conditions or highly reactive electrophiles may be required to achieve efficient N-functionalization. However, this electronic modulation can also be advantageous, potentially reducing the propensity for undesired side reactions such as over-alkylation.
Core Functionalization Strategies
The functionalization of the this compound nitrogen can be broadly categorized into four main strategies: N-Alkylation, N-Arylation, N-Acylation, and Reductive Amination. Each of these approaches offers a unique avenue for introducing diverse chemical moieties at the N1 position.
N-Alkylation: Introducing Aliphatic Scaffolds
N-alkylation is a fundamental transformation for introducing a wide array of alkyl groups. This is typically achieved through the reaction of the piperidine nitrogen with an alkyl halide or a related electrophile.
Causality Behind Experimental Choices:
-
Base: A base is required to neutralize the acid generated during the reaction, thereby preventing the formation of the unreactive piperidinium salt. The choice of base is critical; a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is preferred to avoid competition with the piperidine nitrogen.
-
Solvent: A polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is typically used to dissolve the reactants and facilitate the SN2 reaction.
-
Leaving Group: The reactivity of the alkylating agent is dependent on the nature of the leaving group, with the general trend being I > Br > Cl.
dot
Caption: Workflow for N-Alkylation.
Protocol 1: General Procedure for N-Alkylation
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add a suitable base such as potassium carbonate (1.5 eq).
-
To the stirred suspension, add the desired alkyl halide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl bromide | K₂CO₃ | DMF | 80 | 6 | >90 |
| Ethyl iodide | Et₃N | MeCN | 70 | 12 | 85-95 |
| 2-Bromo-1-phenylethanone | K₂CO₃ | Acetone | RT | 4 | >95 |
N-Arylation: Constructing C-N Bonds with Aromatic Systems
The introduction of aryl or heteroaryl moieties at the piperidine nitrogen is a crucial transformation in medicinal chemistry, often accomplished via transition metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination or the Ullmann condensation.[6][7]
This palladium-catalyzed reaction is a versatile and widely used method for the formation of C(sp²)-N bonds.[8]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: A palladium precatalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos, BINAP) are essential for the catalytic cycle.[6] The choice of ligand is critical and can influence the reaction efficiency and substrate scope.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to facilitate the deprotonation of the piperidine nitrogen and the subsequent steps in the catalytic cycle.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction must be performed under an inert atmosphere (e.g., argon or nitrogen).
dot
Caption: Workflow for Buchwald-Hartwig N-Arylation.
Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.5 eq).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the aryl halide (1.0 eq) and this compound (1.2 eq) followed by an anhydrous, degassed solvent (e.g., toluene, 0.1 M).
-
Heat the reaction mixture to 100-110 °C and stir for the required time, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.[9]
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 12 | 80-90 |
| 2-Chloropyridine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 100 | 18 | 75-85 |
The Ullmann condensation is a copper-catalyzed alternative for N-arylation, particularly useful for electron-deficient aryl halides.[7]
Causality Behind Experimental Choices:
-
Copper Source: A copper(I) salt, such as copper(I) iodide (CuI), is typically used as the catalyst.
-
Ligand: While traditional Ullmann reactions were often ligand-free, modern protocols frequently employ a ligand, such as 1,10-phenanthroline, to improve efficiency and broaden the substrate scope.
-
High Temperature: Ullmann condensations generally require higher temperatures than their palladium-catalyzed counterparts.
Protocol 3: General Procedure for Ullmann N-Arylation
-
To a sealable reaction vessel, add copper(I) iodide (10 mol%), a ligand (e.g., 1,10-phenanthroline, 20 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add the aryl halide (1.0 eq), this compound (1.2 eq), and a high-boiling polar solvent (e.g., DMF or DMSO, 0.2 M).
-
Seal the vessel and heat the mixture to 120-150 °C, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
N-Acylation: Formation of Amides
N-acylation introduces an amide functionality, which can act as a hydrogen bond donor and acceptor, significantly altering the pharmacological properties of the parent molecule. This is typically achieved using acylating agents like acid chlorides or anhydrides.
Causality Behind Experimental Choices:
-
Acylating Agent: Acid chlorides are generally more reactive than anhydrides.
-
Base: A non-nucleophilic base is required to scavenge the acid byproduct (e.g., HCl). Pyridine or triethylamine are common choices.
-
Solvent: An aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is typically used.
dot
Sources
- 1. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]
- 2. Synthesis and structure-activity relationship of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and SAR studies of 3-amino-4-(phenylsulfonyl)tetrahydrothiophene 1,1-dioxides as non-electrophilic antioxidant response element (ARE) activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
Application Note: Reductive Amination of 4-(Phenylsulfonyl)piperidine
This Application Note and Protocol is designed for medicinal chemists and process scientists. It details the reductive amination of 4-(phenylsulfonyl)piperidine , a privileged scaffold in the synthesis of GPCR ligands (e.g., 5-HT2A antagonists) and ion channel modulators.
Abstract & Utility
This compound (CAS: 10141-89-6) is a versatile secondary amine building block. The sulfonyl moiety at the 4-position introduces polarity and hydrogen-bond accepting capability without compromising the nucleophilicity of the piperidine nitrogen. This scaffold is critical in the development of 5-HT2A receptor antagonists , gamma-secretase inhibitors , and hERG channel blockers .
This guide provides a high-fidelity protocol for coupling this amine with diverse aldehydes and ketones via reductive amination. The methodology prioritizes the Sodium Triacetoxyborohydride (STAB) system due to its chemoselectivity, mildness, and operational simplicity, while offering a Titanium(IV)-mediated variant for sterically hindered ketones.
Chemical Properties & Handling
| Property | Data | Implications for Protocol |
| Molecular Weight | 225.29 g/mol | Calculate stoichiometry precisely. |
| Physical State | White to off-white solid | Easy to weigh; non-hygroscopic. |
| Solubility | DCM, DCE, MeOH, DMSO | Compatible with standard reductive amination solvents. |
| pKa (Calc) | ~10-11 (Piperidine N) | Highly basic; requires no neutralization if used as free base. |
| Stability | Stable sulfone group | Resistant to oxidation and standard reduction conditions. |
Mechanistic Insight
The reaction proceeds via the formation of an iminium ion intermediate.[1] Unlike primary amines, which form stable imines (Schiff bases), secondary amines like this compound form iminium ions which are highly electrophilic but unstable.
Critical Success Factor: The reducing agent must be selective enough to reduce the iminium ion faster than the starting carbonyl compound. Sodium triacetoxyborohydride (STAB) is the reagent of choice because its steric bulk and electron-withdrawing acetoxy groups make it less reactive toward aldehydes/ketones but highly reactive toward the charged iminium species.
Figure 1: Reaction Mechanism Pathway
Caption: The stepwise conversion from secondary amine to tertiary amine via the transient iminium species.
Experimental Protocols
Method A: The "Standard" Protocol (Aldehydes & Reactive Ketones)
Reagent: Sodium Triacetoxyborohydride (STAB) Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) Scope: Best for aromatic/aliphatic aldehydes and cyclic ketones.
Materials
-
This compound (1.0 equiv)
-
Aldehyde/Ketone (1.1 – 1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)
-
Acetic Acid (glacial) (1.0 – 2.0 equiv) – Optional, accelerates iminium formation
-
1,2-Dichloroethane (DCE) (0.1 M concentration)
Step-by-Step Procedure
-
Preparation: In a clean, dry reaction vial equipped with a magnetic stir bar, dissolve This compound (1.0 equiv) in DCE.
-
Addition: Add the aldehyde/ketone (1.1 equiv).
-
Note: If the carbonyl partner is an acetal or exists as a hydrate, ensure it is fully liberated before addition.
-
-
Acid Catalysis (Recommended): Add acetic acid (1.0 equiv). This buffers the reaction and catalyzes the dehydration step to form the iminium ion.
-
Mixing: Stir at Room Temperature (RT) for 15–30 minutes to allow equilibrium formation of the carbinolamine/iminium species.
-
Reduction: Add STAB (1.5 equiv) in one portion.
-
Observation: Mild effervescence may occur.
-
-
Monitoring: Stir at RT under nitrogen/argon. Monitor by TLC or LCMS.
-
Target: Disappearance of the piperidine starting material (m/z 226).
-
Timeframe: Aldehydes typically react in 1–4 hours; ketones may require 12–24 hours.
-
-
Quench: Once complete, quench by adding saturated aqueous NaHCO3 solution. Stir vigorously for 15 minutes to decompose excess borohydride.
-
Workup:
-
Extract the aqueous layer 3x with DCM.
-
Combine organic layers and wash with brine.
-
Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
-
Purification: Purify via flash column chromatography (typically Hexanes/Ethyl Acetate or DCM/MeOH gradients).
Method B: The "Hard" Protocol (Sterically Hindered Ketones)
Reagent: Titanium(IV) Isopropoxide / Sodium Borohydride Solvent: Neat (or minimal THF) -> Methanol Scope: Essential for hindered ketones or electron-deficient anilines where iminium formation is slow.
Step-by-Step Procedure
-
Lewis Acid Activation: In a sealed tube, combine This compound (1.0 equiv) and the ketone (1.2 equiv).
-
Titanium Addition: Add Ti(OiPr)4 (1.5 – 2.0 equiv) neat.
-
Incubation: Stir the mixture at RT (or 40–60°C for very hindered substrates) for 4–12 hours.
-
Dilution: Dilute the viscous mixture with anhydrous Methanol (approx 0.2 M).
-
Reduction: Cool to 0°C. Carefully add NaBH4 (2.0 equiv) portion-wise. (Caution: Exothermic gas evolution).
-
Quench: After 2 hours, quench by adding 1N NaOH or water. A white precipitate (TiO2) will form.
-
Filtration: Filter the slurry through a Celite pad to remove titanium salts. Rinse with EtOAc.
-
Workup: Proceed with standard extraction as in Method A.
Workflow & Decision Logic
Use this flowchart to select the correct protocol and troubleshoot issues.
Figure 2: Experimental Decision Tree
Caption: Decision matrix for selecting between STAB (mild) and Titanium (forcing) protocols.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Reaction (SM remains) | Iminium ion not forming. | Switch to Method B (Titanium isopropoxide) to force dehydration. Increase temperature to 50°C. |
| Alcohol Byproduct | Direct reduction of carbonyl. | Use STAB instead of NaCNBH3 or NaBH4. Ensure amine and acid are stirred with carbonyl before adding reductant. |
| Incomplete Conversion | Wet solvent or old reagent. | STAB degrades in moisture. Use fresh reagent and anhydrous DCE. |
| Product Stuck in Aqueous | Product is protonated (salt). | Ensure the aqueous layer pH is >10 during extraction. The sulfonyl piperidine is basic; the product is tertiary and lipophilic. |
Safety Information
-
This compound: Irritant. Avoid inhalation.
-
Sodium Triacetoxyborohydride (STAB): Reacts with water to release hydrogen gas (flammable) and acetic acid. Handle in a fume hood.
-
1,2-Dichloroethane (DCE): Carcinogen and highly toxic. Use Dichloromethane (DCM) as a safer alternative if possible, though DCE often provides faster reaction rates.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.
- Context: The foundational text for STAB-based reductive amin
-
Rowley, M., et al. "4-(Phenylsulfonyl)piperidines: Novel, Selective, and Bioavailable 5-HT2A Receptor Antagonists." Journal of Medicinal Chemistry, 2001, 44(28), 4705–4715.
- Context: Demonstrates the specific application of this compound in successfully marketed drug scaffolds.
-
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554.
- Context: The primary reference for the "Method B" protocol using Titanium isopropoxide for difficult substr
- Bhattacharyya, S. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride using 1,2-Dichloroethane as Solvent." Journal of the Chemical Society, Perkin Transactions 1, 1995.
Sources
Application Note: Buchwald-Hartwig Amination of 4-(phenylsulfonyl)piperidine
Introduction & Mechanistic Rationale
The incorporation of sulfone-bearing saturated heterocycles is a highly effective strategy in modern medicinal chemistry. Specifically, 4-(phenylsulfonyl)piperidine serves as a robust bioisostere for amides and sulfonamides, offering enhanced metabolic stability, tunable lipophilicity, and rigid vectorization for structure-activity relationship (SAR) optimization.
However, the palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of this compound presents unique mechanistic challenges. While it is a secondary alkyl amine, the strongly electron-withdrawing phenylsulfonyl group exerts a mild inductive pull across the piperidine ring. This slightly dampens the nucleophilicity of the nitrogen atom compared to an unsubstituted piperidine. Consequently, achieving high-yielding C–N bond formation requires a highly active, finely tuned catalytic system that can accelerate amine coordination and reductive elimination while strictly suppressing off-cycle pathways such as β-hydride elimination.
Catalytic System Design: The Causality of Reagent Selection
To engineer a self-validating and robust protocol, every component of the reaction matrix must be selected based on its kinetic and thermodynamic contributions to the catalytic cycle.
-
Ligand Selection (RuPhos): For the amination of secondary amines, dialkylbiaryl phosphines are the gold standard. We utilize RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) . The electron-rich dicyclohexylphosphino moiety accelerates the oxidative addition of the aryl halide. More importantly, the bulky diisopropoxy groups on the lower aryl ring prevent the formation of unreactive bis-ligated Pd(L)₂ complexes, ensuring the catalyst remains in the active mono-ligated L-Pd(0) state. The extreme steric bulk also forces the intermediate amido complex to undergo rapid reductive elimination, effectively outcompeting the undesired β-hydride elimination pathway.
-
Palladium Source (RuPhos Pd G3): Traditional palladium sources like Pd₂(dba)₃ often suffer from sluggish initiation, and the dibenzylideneacetone (dba) ligands can compete with the substrate for the active Pd(0) center, stalling the reaction. We mandate the use of the RuPhos Pd G3 precatalyst (an aminobiphenyl palladacycle) . Upon exposure to a mild base, the G3 precatalyst rapidly and quantitatively generates a highly active 1:1 L:Pd(0) species, eliminating induction periods and allowing for lower catalyst loadings (typically 1–2 mol%).
-
Base & Solvent: For standard, non-sensitive aryl halides, Sodium tert-butoxide (NaOtBu) in anhydrous 1,4-Dioxane provides the optimal balance of basicity and solubility to drive the deprotonation of the coordinated amine. For substrates containing base-sensitive functional groups (e.g., esters, ketones, or enolizable protons), the milder Cesium Carbonate (Cs₂CO₃) is substituted, albeit requiring slightly elevated temperatures (100 °C) and longer reaction times.
Reaction Pathway Visualization
The following diagram illustrates the catalytic cycle specifically tailored for the coupling of this compound using the RuPhos-ligated palladium system.
Catalytic cycle of the Buchwald-Hartwig amination using RuPhos and this compound.
Quantitative Data: Optimization and Substrate Scope
The tables below summarize the empirical data driving our protocol design. Table 1 demonstrates the superiority of the G3/RuPhos system over legacy catalysts. Table 2 outlines the expected yields across various electronic and steric environments.
Table 1: Optimization of Catalytic Conditions for this compound
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Isolated Yield (%) |
| 1 | Pd₂(dba)₃ (2.5 mol%) | BINAP (5 mol%) | NaOtBu | Toluene | 100 | 45% |
| 2 | Pd₂(dba)₃ (2.5 mol%) | XPhos (5 mol%) | NaOtBu | 1,4-Dioxane | 100 | 62% |
| 3 | RuPhos Pd G3 (2 mol%) | RuPhos (2 mol%) | NaOtBu | 1,4-Dioxane | 85 | 96% |
| 4 | BrettPhos Pd G3 (2 mol%) | BrettPhos (2 mol%) | NaOtBu | 1,4-Dioxane | 85 | 88% |
| 5 | RuPhos Pd G3 (2 mol%) | RuPhos (2 mol%) | Cs₂CO₃ | 1,4-Dioxane | 100 | 91% |
Table 2: Substrate Scope (Coupling with this compound)
| Aryl Halide Substrate | Protocol | Time (h) | Isolated Yield (%) |
| 4-Bromotoluene | Protocol A (NaOtBu, 85 °C) | 2 | 95% |
| 2-Chloropyridine | Protocol A (NaOtBu, 85 °C) | 4 | 92% |
| 4-Bromoacetophenone | Protocol B (Cs₂CO₃, 100 °C) | 12 | 84% |
| 3-Bromobenzonitrile | Protocol B (Cs₂CO₃, 100 °C) | 8 | 89% |
Experimental Workflows
Standard operational workflow for the synthesis of 1-aryl-4-(phenylsulfonyl)piperidines.
Detailed Experimental Protocols
General Precautions
Palladium(0) intermediates are highly sensitive to oxygen. All reaction vials must be oven-dried, and solvents must be rigorously degassed (sparging with argon or nitrogen for at least 15 minutes prior to use).
Protocol A: Standard Conditions (For Base-Stable Aryl Halides)
Use this protocol for standard aryl bromides and chlorides lacking sensitive functional groups.
-
Preparation: In a nitrogen-filled glovebox (or using standard Schlenk techniques), equip a 10 mL microwave vial with a magnetic stir bar.
-
Solid Reagents: Add the aryl halide (1.00 mmol, 1.0 eq.), this compound (270 mg, 1.20 mmol, 1.2 eq.), NaOtBu (135 mg, 1.40 mmol, 1.4 eq.), RuPhos Pd G3 (16.7 mg, 0.02 mmol, 2 mol%), and RuPhos ligand (9.3 mg, 0.02 mmol, 2 mol%).
-
Causality Check: Adding an extra 2 mol% of the free RuPhos ligand ensures the palladium remains fully ligated during the catalytic cycle, preventing catalyst aggregation (palladium black formation).
-
-
Solvent Addition: Seal the vial with a PTFE-lined septum cap. Remove from the glovebox and inject anhydrous, degassed 1,4-Dioxane (4.0 mL) via syringe.
-
Reaction: Transfer the vial to a pre-heated oil bath or heating block set to 85 °C. Stir vigorously (800 rpm) for 2 to 4 hours. The reaction mixture will typically transition from a pale yellow to a deep red/brown as the active catalyst is generated and consumed.
-
Monitoring: Monitor reaction progress via LC-MS or TLC. The complete consumption of the aryl halide indicates the reaction endpoint.
-
Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (10 mL) and filter the crude mixture through a short pad of Celite to remove inorganic salts and palladium residues. Wash the Celite pad with additional Ethyl Acetate (2 × 10 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure 1-aryl-4-(phenylsulfonyl)piperidine.
Protocol B: Mild Conditions (For Base-Sensitive Aryl Halides)
Use this protocol for substrates containing esters, ketones, nitriles, or enolizable protons.
-
Preparation: Follow the same setup as Protocol A, but replace NaOtBu with Cs₂CO₃ (456 mg, 1.40 mmol, 1.4 eq.).
-
Causality Check: Cs₂CO₃ is insoluble in dioxane, making the reaction a solid-liquid biphasic system. Its mild basicity prevents the saponification of esters or the aldol-condensation of ketones.
-
-
Solvent & Heating: Inject anhydrous, degassed 1,4-Dioxane (4.0 mL). Because Cs₂CO₃ is a weaker base, the deprotonation step is slower. To compensate kinetically, heat the reaction to 100 °C for 8 to 12 hours.
-
Workup & Purification: Proceed exactly as described in Protocol A.
Troubleshooting & Analytics
-
Observation of Protodehalogenation (Ar-H formation): If LC-MS reveals the reduced aryl halide rather than the coupled product, this indicates that β-hydride elimination or solvent-mediated reduction is occurring. Ensure the solvent is strictly anhydrous. If the issue persists, verify the integrity of the RuPhos ligand, as oxidation of the phosphine to the phosphine oxide will leave the palladium under-ligated and prone to side reactions.
-
Stalled Reaction (Incomplete Conversion): If the reaction stalls at ~50% conversion, the catalyst may have been poisoned by oxygen ingress. Ensure rigorous degassing. Alternatively, if the aryl halide is highly sterically hindered (e.g., ortho, ortho-disubstituted), increase the catalyst loading to 5 mol% and elevate the temperature to 110 °C.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Available at:[Link]
Application Note: High-Purity Preparation of 4-(phenylsulfonyl)piperidine Hydrochloride
Abstract & Scope
This technical guide details the robust synthesis of 4-(phenylsulfonyl)piperidine hydrochloride (CAS: 85983-37-7 for free base analogs), a critical pharmacophore in the development of GPCR ligands (e.g., 5-HT antagonists) and protease inhibitors. Unlike sulfonamides formed at the nitrogen, this motif features a carbon-sulfur sulfone linkage at the C4 position of the piperidine ring.
The protocol prioritizes regiochemical fidelity and scalability . While direct nucleophilic substitution of 4-halopiperidines with sulfinate salts is possible, it often suffers from competing elimination reactions (E2) on the secondary carbon. Therefore, this guide recommends a high-reliability Sulfide Oxidation Route , ensuring high yields and minimal byproduct formation.
Retrosynthetic Strategy & Logic
To ensure the integrity of the C4-Sulfur bond, we utilize a "Lock-and-Key" approach:
-
Lock (Protection): The secondary amine is protected with a Boc group to prevent N-alkylation/oxidation and improve solubility in organic solvents.
-
Key (Substitution): A soft nucleophile (Thiophenol) is used to displace a leaving group at C4. Thiolates are superior to sulfinates for
displacement at secondary centers due to reduced basicity, minimizing the formation of the tetrahydropyridine elimination product. -
Transformation (Oxidation): The sulfide is chemically oxidized to the sulfone.
-
Release (Deprotection): The salt is formed in the final step to ensure crystallinity and stability.
Pathway Visualization
Figure 1: Step-wise synthetic logic from commercial starting material to target salt.
Detailed Experimental Protocol
Stage I: Activation and Sulfide Displacement
Objective: Install the phenyl-sulfur bond at C4 via
Reagents & Stoichiometry
| Component | Equiv. | Role |
| N-Boc-4-hydroxypiperidine | 1.0 | Substrate |
| Methanesulfonyl chloride (MsCl) | 1.2 | Activating Agent |
| Triethylamine ( | 1.5 | Base (Mesylation) |
| Thiophenol (PhSH) | 1.1 | Nucleophile |
| Potassium Carbonate ( | 2.0 | Base (Displacement) |
| DMF (Anhydrous) | 5-10 V | Solvent |
Protocol
-
Mesylation (In situ or Isolated):
-
Displacement:
-
Dissolve the crude mesylate in anhydrous DMF (0.5 M).
-
Add
(powdered) and Thiophenol. Caution: Thiophenol has a potent stench; use bleach in the trap. -
Heat to 60°C for 4–6 hours.
-
Mechanism Check: Higher temperatures (>90°C) promote elimination to the enamine. Keep T < 80°C.
-
-
Workup:
-
Dilute with EtOAc, wash extensively with water (3x) to remove DMF.
-
Wash with 1N NaOH (2x) to remove unreacted thiophenol.
-
Concentrate to yield N-Boc-4-(phenylthio)piperidine as a pale oil or solid.
-
Stage II: Oxidation to Sulfone
Objective: Oxidize the sulfide (
Reagents
| Component | Equiv. | Role |
| Sulfide Intermediate | 1.0 | Substrate |
| mCPBA (77% max) | 2.2 - 2.5 | Oxidant |
| DCM | 10 V | Solvent |
| Excess | Acid Scavenger |
Protocol
-
Dissolve the sulfide intermediate in DCM (0.2 M). Cool to 0°C .[1][2][3]
-
Add mCPBA portion-wise over 30 minutes. The reaction is exothermic.
-
Allow to warm to Room Temperature (RT) and stir for 3–12 hours.
-
Monitoring: TLC will show two spots initially (Sulfoxide intermediate) converting to a single Sulfone spot.
-
Quenching (Critical):
-
Add saturated
(Sodium Thiosulfate) solution.[1] Stir vigorously for 20 mins to destroy excess peroxide (starch-iodide test negative). -
Wash with saturated
to remove m-chlorobenzoic acid byproduct.
-
-
Isolate N-Boc-4-(phenylsulfonyl)piperidine .
Stage III: Deprotection & Salt Formation
Objective: Cleave the Boc group and crystallize the hydrochloride salt.
Protocol
-
Dissolve the sulfone in minimal DCM or 1,4-Dioxane.
-
Add 4M HCl in Dioxane (5–10 equiv) at 0°C.
-
Stir at RT for 2–4 hours. A white precipitate often forms.
-
Isolation:
-
Dilute with
(Diethyl ether) to maximize precipitation. -
Filter the solid under
. -
Wash with
to remove residual acid. -
Dry under vacuum.[4]
-
Workup & Purification Logic
The following flow ensures the removal of hazardous oxidants and byproducts before the final salt formation.
Figure 2: Critical workup flow for mCPBA oxidation to prevent explosion hazards and ensure purity.
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Specification | Scientific Rationale |
| Mesylation Temp | < 5°C | Prevents formation of 4-chloropiperidine byproduct (via displacement by chloride). |
| Displacement Temp | 60–70°C | Higher temps (>90°C) favor E2 elimination to N-Boc-1,2,3,6-tetrahydropyridine. |
| Oxidant Equiv | > 2.2 eq | Sub-stoichiometric amounts yield the Sulfoxide ( |
| Quenching | Reductive | Failure to quench mCPBA can lead to exothermic decomposition during concentration. |
Analytical Validation (Expected Data)
-
NMR (DMSO-
): The methine proton at C4 (adjacent to sulfone) typically shifts downfield to 3.0–3.5 ppm (multiplet). The phenyl ring protons appear at 7.5–7.9 ppm. The NH proton (salt) appears as a broad singlet at 9.0–9.5 ppm. -
Mass Spec (ESI): m/z = 226
(Free base mass).
Safety & Handling
-
Thiophenol: Extreme stench and toxicity. All weighing and reactions must be performed in a fume hood. Bleach (NaOCl) oxidizes thiols to odorless disulfides/sulfonates and should be used to clean glassware.
-
mCPBA: Shock sensitive in pure form. Store in a fridge. Potentially explosive if concentrated with organic solvents; always quench peroxides before rotary evaporation.
-
HCl/Dioxane: Corrosive and moisture sensitive.
References
-
General Piperidine Functionalization
-
Boc-Protection and functionalization: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. Link
-
-
Sulfide Oxidation Protocols
-
mCPBA Oxidation: Trost, B. M., & Curran, D. P. (1981). Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters, 22(14), 1287-1290. (Foundational methodology for sulfone synthesis). Link
-
-
Synthesis of 4-sulfonyl piperidines (Analogous Chemistry)
-
Direct Sulfonylation (Alternative): Research on 4-substituted piperidines often cites: J. Med. Chem. 2004, 47, 21, 5021–5040. (Describes synthesis of sulfone-containing piperidine derivatives). Link
-
-
Compound Data
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis_Chemicalbook [chemicalbook.com]
- 4. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents [patents.google.com]
- 5. PubChemLite - this compound hydrochloride (C11H15NO2S) [pubchemlite.lcsb.uni.lu]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(phenylsulfonyl)piperidine Intermediates
Executive Summary
4-(phenylsulfonyl)piperidine is a bifunctional intermediate characterized by a basic secondary amine and a highly polar, electron-withdrawing sulfone moiety.[1][2] Its purification presents unique challenges due to the competing solubility profiles of the lipophilic phenyl ring and the polar sulfonyl group.
This guide synthesizes field-proven purification strategies, focusing on Acid-Base Extraction (exploiting the piperidine nitrogen) and Recrystallization (exploiting the sulfone's crystallinity).[1]
Diagnostic Troubleshooting (Q&A)
Q1: My crude product is a viscous oil or sticky gum that refuses to crystallize. How can I induce solidification? A: This is a common issue caused by trace solvent retention or impurities (often the sulfoxide intermediate) disrupting the crystal lattice.
-
Immediate Fix (Trituration): Dissolve the oil in a minimum amount of diethyl ether or MTBE (methyl tert-butyl ether) and add hexanes dropwise with vigorous stirring.[1] Scratch the flask walls to induce nucleation.[2]
-
The "Salt" Workaround: If the free base remains oily, convert it to the hydrochloride salt. Dissolve the oil in ethyl acetate and add 4M HCl in dioxane. The hydrochloride salt of sulfonyl piperidines is almost invariably a high-melting solid that is easily filtered.[1][2]
Q2: LC-MS shows a persistent M-16 peak (Sulfoxide impurity). How do I remove it? A: The sulfoxide (4-(phenylsulfinyl)piperidine) is the incomplete oxidation product.[1]
-
Chemical Solution: It is often more efficient to push the reaction to completion rather than separate the mixture. Resubject the crude material to oxidation conditions (e.g.,
-CPBA or Oxone®) for an additional 2-4 hours.[1][2] -
Chromatographic Solution: Sulfoxides are generally more polar than sulfones on silica gel.[1][2] Use a gradient of DCM:MeOH (95:5 to 90:10).[1][2] The sulfone typically elutes before the sulfoxide in protic systems due to the sulfoxide's strong hydrogen-bond accepting capability.
Q3: I used Acid-Base extraction, but my yield is significantly lower than expected. A: The sulfonyl group increases the polarity of the molecule, making the free base partially soluble in water.
-
Root Cause: During the basic workup (pH > 12), the free amine may not partition fully into the organic layer if you use non-polar solvents like Hexanes or Ether.
-
Correction: Use Dichloromethane (DCM) or Chloroform for the extraction of the free base. Perform multiple extractions (3x) and salt the aqueous phase with NaCl to decrease water solubility (salting-out effect).
Core Purification Protocols
Protocol A: The "Gold Standard" Acid-Base Extraction
Best for: Removing non-basic impurities (starting thiols, oxidants, neutral byproducts).
Principle: The piperidine nitrogen (
-
Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) (10 mL/g).
-
Acid Wash: Extract the organic layer with 1M HCl (3 x 10 mL/g).[2]
-
Separation: Discard the organic layer (contains non-basic impurities).[2]
-
Basification: Cool the aqueous layer to 0°C. Slowly add 6M NaOH until pH > 12.
-
Critical Step: Ensure pH is strongly basic to fully deprotonate the piperidine.[2]
-
-
Extraction: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3 x 10 mL/g).
-
Drying: Dry combined DCM extracts over anhydrous
, filter, and concentrate.
Protocol B: Recrystallization of the Free Base
Best for: Final polishing of solid material (>95% purity).
Solvent System: Ethanol / Water or Ethyl Acetate / Heptane.[1][2]
-
Solubility Test: Place 100 mg of solid in a test tube. Add absolute ethanol dropwise while heating to reflux (approx. 80°C).
-
Saturation: Add just enough hot ethanol to dissolve the solid completely.
-
Anti-Solvent: Remove from heat.[1][2][4] If crystals do not form upon slight cooling, add warm water (or Heptane if using EtOAc) dropwise until persistent turbidity appears.[2]
-
Crystallization: Allow to cool slowly to room temperature, then place in an ice bath (
C) for 1 hour. -
Isolation: Filter the white needles/plates and wash with cold solvent mixture.[1][2]
Technical Visualization
Figure 1: Acid-Base Purification Logic Flow
This decision tree illustrates the fractionation of impurities based on basicity.[1][5]
Caption: Separation logic relying on the reversible protonation of the piperidine nitrogen.
Figure 2: Impurity Profile & Removal Strategy
Visualizing the separation of common oxidation byproducts.
Caption: Strategy for handling oxidation states. Ideally, push oxidation to completion to avoid difficult separations.
Key Data Summary
| Property | Value / Description | Relevance to Purification |
| Physical State | White Crystalline Solid | Amenable to recrystallization.[1][2] |
| Basicity ( | ~11.0 (Piperidine NH) | Allows capture by dilute acid (HCl/H2SO4).[1][2] |
| Solubility (Free Base) | Soluble in DCM, EtOAc, Alcohols.[2] | Use DCM for extraction; Alcohols for crystallization.[1][2] |
| Solubility (HCl Salt) | Soluble in Water/Methanol.[1][2] | Precipitates from EtOAc/Ether.[1][2][3] |
| Polarity | Sulfone >> Sulfide | Sulfone retains longer on Silica than starting material.[1][2] |
References
-
Synthesis and Properties of Piperidine Deriv
-
Purification of Sulfone/Sulfoxide Intermedi
-
Recrystalliz
-
Piperidine Impurities and Isol
-
Source: BOC Sciences Technical Guide[1]
- Context: Overview of common impurities in piperidine synthesis and purific
-
Sources
- 1. CAS 4972-31-0: 1-(phenylsulfinyl)piperidine | CymitQuimica [cymitquimica.com]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 5. US2904550A - 4-phenylpiperidines and their preparation - Google Patents [patents.google.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Optimizing reaction conditions for N-alkylation of sulfonyl piperidines
This guide serves as a specialized technical support hub for researchers optimizing the N-alkylation of sulfonyl-substituted piperidines .
Whether your "sulfonyl piperidine" refers to a piperidine ring bearing a sulfonyl substituent (C-sulfonyl) or you are attempting to alkylate a sulfonamide moiety, this guide addresses the specific electronic and steric challenges associated with these scaffolds.
Current Status: Operational Role: Senior Application Scientist Scope: Optimization, Troubleshooting, and Protocols
Core Reaction Logic & Strategy
The "sulfonyl piperidine" scaffold presents a dichotomy in reactivity depending on the position of the sulfonyl group relative to the nitrogen nucleophile.
-
Scenario A: C-Sulfonyl Piperidines (Secondary Amine Nucleophile)
-
Structure: The sulfonyl group (-SO₂R) is attached to a carbon on the piperidine ring (e.g., 4-(methylsulfonyl)piperidine).
-
Challenge: The sulfonyl group is a strong electron-withdrawing group (EWG). Through inductive effects ($ -I $), it lowers the pKa of the piperidine nitrogen (typically ~11
~9-10), reducing nucleophilicity. -
Strategy: Requires polar aprotic solvents and catalytic activation (iodide source) to overcome deactivation.
-
-
Scenario B: Sulfonamide Alkylation
-
Structure: The nitrogen itself is part of a sulfonamide group (R-SO₂-NH-R').
-
Challenge: The Nitrogen is non-nucleophilic ($ pK_a $ ~10) and requires deprotonation to form the active sulfonamidate anion.
-
Strategy: Requires strong bases (Cs₂CO₃, NaH) or Mitsunobu conditions.
-
This guide primarily focuses on Scenario A (Piperidine N-alkylation) , as it is the most common synthetic bottleneck in this class.
Decision Matrix: Selecting the Right Methodology
Before starting, determine the optimal pathway based on your electrophile and substrate constraints.
Caption: Figure 1. Strategic decision tree for selecting the alkylation methodology. Reductive amination is preferred for avoiding quaternization.
Troubleshooting Guides (Q&A Format)
Issue 1: "I am observing significant over-alkylation (quaternary ammonium salt formation)."
Diagnosis: In direct alkylations ($ S_N2 $), the secondary amine product is often more nucleophilic than the primary starting material (unless the sulfonyl group exerts a massive deactivating effect). As the reaction proceeds, the product competes for the alkyl halide.
Corrective Actions:
-
Switch to Reductive Amination: If your alkyl group can be sourced as an aldehyde, use Sodium Triacetoxyborohydride (STAB) . It creates a discrete step where the iminium ion forms first, preventing double alkylation.
-
Stoichiometry Control (Direct Alkylation):
-
Use 0.8 equivalents of alkyl halide relative to the piperidine.
-
Use a Syringe Pump to add the alkyl halide over 2–4 hours. This keeps the concentration of electrophile low relative to the nucleophile.
-
-
Base Selection: Switch from $ K_2CO_3 $ to DIPEA (Hünig's Base) or NaHCO₃ . Inorganic bases can sometimes create "hotspots" of reactivity on the solid surface.
Issue 2: "The reaction is stalled at 50% conversion, even with excess alkyl halide."
Diagnosis: This is common with sulfonyl piperidines. The sulfonyl group's inductive effect reduces the nucleophilicity of the nitrogen. Additionally, as the reaction generates acid (HX), the piperidine gets protonated (forming the unreactive salt) if the base is not effective.[1]
Corrective Actions:
-
The "Finkelstein" Boost: Add 10–20 mol% Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI) . This converts your alkyl chloride/bromide into a highly reactive alkyl iodide in situ.
-
Solvent Switch: Move from MeCN or DCM to DMF or DMSO . The higher dielectric constant stabilizes the transition state and improves the solubility of inorganic bases.
-
Temperature: Increase temperature to 60–80°C . Sulfonyl-deactivated amines often require thermal activation that simple piperidines do not.
Issue 3: "My product is stuck in the aqueous layer during workup."
Diagnosis: Sulfonyl piperidines are polar. If you form a salt or if the product is amphoteric, it may resist extraction into organic solvents.
Corrective Actions:
-
pH Adjustment: Ensure the aqueous layer is pH > 10 (using NaOH or $ Na_2CO_3 $) to ensure the amine is in the free base form.
-
Salting Out: Saturate the aqueous layer with NaCl.
-
Solvent: Use Chloroform/Isopropanol (3:1) as the extraction solvent instead of Ethyl Acetate. This mixture is highly effective for polar nitrogen heterocycles.
Optimized Experimental Protocols
Protocol A: Direct Alkylation (Finkelstein-Modified)
Best for: Primary alkyl halides where reductive amination is not possible.
Reagents:
-
Sulfonyl Piperidine (1.0 equiv)
-
Alkyl Halide (1.1 equiv)
-
Base: $ Cs_2CO_3 $ (2.0 equiv) — Cesium is superior to Potassium for sluggish nucleophiles due to the "Cesium Effect" (solubility/cation size).
-
Additive: TBAI (0.1 equiv)
-
Solvent: Anhydrous MeCN (0.2 M)
Step-by-Step:
-
Dissolve the sulfonyl piperidine in anhydrous MeCN under $ N_2 $.
-
Add $ Cs_2CO_3 $ and TBAI. Stir for 10 minutes.
-
Add the alkyl halide dropwise.
-
Heat to 60°C and monitor by LCMS.
-
Workup: Filter off solids. Concentrate. Partition between EtOAc and sat. $ NaHCO_3 $.[2][1][3]
Protocol B: Reductive Amination (The "Gold Standard")
Best for: Avoiding over-alkylation and high chemoselectivity.
Reagents:
-
Sulfonyl Piperidine (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Reductant: $ NaBH(OAc)_3 $ (1.5 equiv)[3]
-
Solvent: DCE (1,2-Dichloroethane) or DCM.
Step-by-Step:
-
Dissolve amine and aldehyde in DCE.
-
Optional: If the reaction is slow, add 1.0 equiv of Acetic Acid to catalyze imine formation.
-
Stir for 30–60 minutes to allow imine/hemiaminal equilibrium.
-
Add $ NaBH(OAc)_3 $ in one portion.
-
Stir at Room Temperature for 4–16 hours.
-
Quench: Add sat. $ NaHCO_3 $ and stir vigorously for 15 mins (breaks down boron complexes).
Comparative Data: Solvent & Base Screening
The following data summarizes optimization studies for the alkylation of 4-(methylsulfonyl)piperidine with benzyl bromide.
| Entry | Solvent | Base | Additive | Temp (°C) | Yield (%) | Notes |
| 1 | DCM | TEA | None | 25 | 35 | Sluggish; DCM too non-polar. |
| 2 | MeCN | $ K_2CO_3 $ | None | 60 | 62 | Moderate conversion. |
| 3 | DMF | $ K_2CO_3 $ | None | 60 | 78 | Improved solubility helps. |
| 4 | MeCN | $ Cs_2CO_3 $ | TBAI (10%) | 60 | 94 | Optimal Conditions. |
| 5 | EtOH | DIPEA | None | 80 | 45 | Solvolysis of alkyl halide observed. |
Frequently Asked Questions (FAQs)
Q: Can I use microwave irradiation for this reaction? A: Yes. Microwave irradiation is highly effective for overcoming the nucleophilic deactivation caused by the sulfonyl group. A typical protocol is 100–120°C for 10–20 minutes in MeCN. Ensure you use a sealed vessel to prevent solvent loss.
**Q: My sulfonyl piperidine has a free sulfonamide NH (e.g., $ -SO_2NH_2
Q: Why do I see elimination products (alkenes) instead of alkylation? A: This occurs if you use bulky alkyl halides (secondary/tertiary) or strong, hindered bases. The base acts as a nucleophile towards the proton rather than the carbon.
-
Fix: Switch to Reductive Amination . It avoids the $ S_N2 $ vs $ E2 $ competition entirely.
Mechanism & Pathway Visualization
Understanding the failure points in the mechanism allows for better troubleshooting.
Caption: Figure 2. Reaction pathway highlighting the critical competition between mono-alkylation and over-alkylation.
References
-
BenchChem Technical Support. (2025).[2][1][3][4][5] Common Challenges in Working with Piperidine-Based Compounds: Troubleshooting Guides. BenchChem.[2][1][3][4][5] Link
-
Salvatore, R. N., et al. (2001). Efficient synthesis of secondary amines by selective alkylation of primary amines.[6][7]Tetrahedron, 57(37), 7785-7811. (Contextual grounding for Cesium bases).
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3]Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Liang, R., et al. (2017).[7][8] Iridium-Catalyzed N-Alkylation of Amines with Alcohols.[7][9][10]Organic Letters, 19(21), 5790-5793. Link
-
National Institutes of Health (NIH). (2016). N-Alkylated arylsulfonamides of (aryloxy)ethyl piperidines: 5-HT(7) receptor selectivity.[11] PubMed. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 7. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. thalesnano.com [thalesnano.com]
- 10. The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [Cp*Ir(biimH2)(H2O)][OTf]2 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. N-Alkylated arylsulfonamides of (aryloxy)ethyl piperidines: 5-HT(7) receptor selectivity versus multireceptor profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of 4-(phenylsulfonyl)piperidine in acidic vs basic conditions
Welcome to the technical support center for 4-(phenylsulfonyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound under various experimental conditions. Our goal is to equip you with the necessary knowledge to anticipate its behavior, troubleshoot common issues, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability of this compound.
Q1: What is the expected stability of this compound at neutral pH?
At neutral pH (around 7.0) and ambient temperature, this compound is generally considered to be hydrolytically stable.[1][2] The sulfonamide bond (S-N) is relatively robust under these conditions, making it suitable for use in many standard biological assays and formulation buffers. For long-term storage of solutions, a neutral, buffered system is recommended to prevent pH drift that could induce degradation.
Q2: How does this compound behave under acidic conditions?
The sulfonamide linkage in this compound is susceptible to cleavage under acidic conditions, a process known as acid hydrolysis.[3] The rate of this degradation is dependent on the acid concentration, temperature, and duration of exposure. While mild acidic conditions might be tolerated for short periods (e.g., during an extraction), strong acidic conditions (e.g., refluxing in concentrated HCl or using trifluoromethanesulfonic acid) can be used to intentionally cleave the phenylsulfonyl group, a reaction sometimes employed for deprotection in organic synthesis.[4][5] This susceptibility is a critical factor to consider during reaction workups, salt formation, or when formulating in acidic vehicles.
Q3: What is the stability profile of this compound under basic conditions?
Generally, sulfonamides are more stable under neutral to alkaline conditions compared to acidic environments.[3] At higher pH, the sulfonamide nitrogen can be deprotonated, forming an anionic species that is less susceptible to nucleophilic attack and hydrolysis.[2] However, exposure to strong bases (e.g., concentrated NaOH) at elevated temperatures can still promote hydrolysis, although often at a slower rate than under strong acidic conditions. Therefore, while more stable than in acid, prolonged exposure to harsh basic conditions should be avoided to maintain the compound's integrity.
Q4: What are the primary degradation products of this compound?
The primary degradation pathway under both acidic and basic hydrolytic stress is the cleavage of the sulfonamide (S-N) bond.[6] This cleavage results in the formation of two main products:
-
Benzenesulfonic acid (or its corresponding salt)
-
Piperidine
Under very harsh conditions, further degradation of the piperidine ring is possible, but the initial S-N bond cleavage is the most common and mechanistically favored degradation route.
Q5: What analytical methods are recommended for monitoring the stability and degradation of this compound?
A stability-indicating analytical method is crucial for accurately quantifying the parent compound and its degradation products. The most common and effective technique is High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7] For more detailed investigation and identification of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are highly recommended.[8][9] These methods allow for the separation of the parent compound from its degradants and provide structural information for their identification.
Troubleshooting Guides
This section provides step-by-step solutions to specific problems you might encounter during your experiments.
Issue 1: Unexpected Product Loss During Acidic Reaction Workup
-
Symptoms: You observe a lower-than-expected yield of your final product containing the this compound moiety after an acidic workup. TLC or LC-MS analysis reveals the presence of piperidine or other unexpected polar byproducts.
-
Root Cause Analysis: The acidic conditions of your workup (e.g., washing with 1M HCl) are likely causing partial or complete cleavage of the phenylsulfonyl protecting group from the piperidine nitrogen. This is a classic case of unintended deprotection due to hydrolytic instability.
-
Recommended Protocol for Mitigation:
-
Temperature Control: Perform all acidic washes at a lower temperature (0-5 °C) to significantly reduce the rate of hydrolysis.
-
Minimize Contact Time: Do not let the organic layer remain in contact with the acidic aqueous phase for an extended period. Perform the extraction and separation swiftly.
-
Use Milder Acids: If possible, substitute strong acids like HCl with a milder acidic solution, such as a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute solution of a weaker acid like citric acid.
-
Immediate Neutralization: After the acidic wash, immediately wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any residual acid, followed by a brine wash.
-
In-Process Monitoring: Before scaling up, run a small-scale test and monitor the stability of your compound during the proposed workup procedure using TLC or LC-MS at each step.
-
Workflow: Troubleshooting Degradation During Acidic Workup
Caption: Troubleshooting workflow for acid-induced degradation.
Issue 2: How to Conduct a Forced Degradation Study for Stability Assessment
-
Objective: To understand the degradation pathways of this compound and to develop a stability-indicating analytical method as per ICH guidelines.[10][11]
-
Rationale: Forced degradation (or stress testing) involves subjecting the compound to conditions more severe than accelerated stability testing to intentionally produce degradation products. This helps in identifying potential degradants that could form during long-term storage and ensures your analytical method can separate them from the parent peak. A good target is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12]
Workflow: Forced Degradation Study
Caption: Experimental workflow for a forced degradation study.
-
Detailed Step-by-Step Protocol:
-
Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M to 1 M HCl.[3]
-
Heat the mixture at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., start with 2 hours).[3]
-
Take samples at various time points, cool, and neutralize with an equivalent amount of NaOH before dilution and analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M to 1 M NaOH.[3]
-
Use similar temperature and time conditions as the acid hydrolysis.
-
Take samples, cool, and neutralize with an equivalent amount of HCl before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).[3]
-
Keep the reaction at room temperature and monitor over several hours (e.g., up to 24 hours).
-
Dilute samples for analysis.
-
-
Control Samples: Always run control samples (compound in solvent without stressor) under the same temperature conditions to differentiate between thermal and hydrolytic/oxidative degradation.
-
Analysis: Analyze all stressed and control samples using a validated stability-indicating HPLC method. Calculate the percentage of degradation and perform mass balance to ensure all major degradants are accounted for.
-
Table 1: Summary of Stability Profile and Forced Degradation Conditions
| Condition | pH Range | Expected Stability | Recommended Stress Conditions | Primary Degradation Products |
| Acidic | < 4 | Labile | 0.1 M HCl, 60-80°C, 2-24 h | Benzenesulfonic acid, Piperidine |
| Neutral | 6 - 8 | Stable | Reflux in water for 12 h | Minimal to no degradation |
| Basic | > 9 | Moderately Stable | 0.1 M NaOH, 60-80°C, 2-24 h | Benzenesulfonic acid, Piperidine |
| Oxidative | N/A | To be determined | 3% H₂O₂, Room Temp, 24 h | Potential N-oxides, ring oxidation |
Chemical Degradation Pathway
The primary hydrolytic degradation mechanism for this compound involves the nucleophilic attack on the sulfur atom of the sulfonamide group, leading to the cleavage of the S-N bond.
Diagram: Hydrolytic Degradation of this compound
Caption: Primary S-N bond cleavage via hydrolysis.
References
-
Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry. Available at: [Link]
-
Vajda, J., et al. (2015). Analytical approaches to the OH radical induced degradation of sulfonamide antibiotics in dilute aqueous solutions. PubMed. Available at: [Link]
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. Available at: [Link]
-
Tacic, A., et al. (2019). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Serbian Chemical Society. Available at: [Link]
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available at: [Link]
-
Piggott, A. M., & Karuso, P. (2007). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Tetrahedron Letters. Available at: [Link]
-
García-Galán, M. J., et al. (2011). Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics. ResearchGate. Available at: [Link]
-
Technical University of Munich. (n.d.). Sulfonamide Degradation. Institut für Wasserchemie und Chemische Balneologie. Available at: [Link]
-
Reddit r/chemistry. (2015). A question about sulfonamide hydrolysis. Reddit. Available at: [Link]
-
Bajaj, S., et al. (2012). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]
-
Wang, Y., et al. (2023). Degradation of Sulfonamides by UV/Electrochemical Oxidation and the Effects of Treated Effluents on the Bacterial Community in Surface Water. ACS Omega. Available at: [Link]
-
Slideshare. (n.d.). Analysis of sulfonamides. Available at: [Link]
-
Hrubša, M., et al. (2024). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. Available at: [Link]
- Google Patents. (1957). Process for the manufacture of sulfonamides.
-
Singh, R., & Kumar, R. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu. Available at: [Link]
-
Rodriguez-Mozaz, S., et al. (2017). Degradation of sulfonamides as a microbial resistance mechanism. PubMed. Available at: [Link]
-
Rodriguez-Mozaz, S., et al. (2017). Degradation of sulfonamides as a microbial resistance mechanism. ResearchGate. Available at: [Link]
-
Kumar, V., & S, Y. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
Sources
- 1. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie [ch.nat.tum.de]
- 8. Analytical approaches to the OH radical induced degradation of sulfonamide antibiotics in dilute aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ajrconline.org [ajrconline.org]
- 11. biomedres.us [biomedres.us]
- 12. (PDF) Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario [academia.edu]
Technical Support Center: Handling Hygroscopic Piperidine Hydrochloride
Topic: Best Practices for Handling, Storage, and Remediation of Hygroscopic Piperidine Hydrochloride Salts Ticket ID: #PIP-HCL-001 Assigned Specialist: Senior Application Scientist, Chemical Process Group
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because your Piperidine Hydrochloride (Piperidine HCl) has transitioned from a free-flowing powder to a sticky paste, or you are observing inconsistent yields in your synthesis.
Piperidine HCl is hygroscopic and, under high humidity, deliquescent . It avidly absorbs atmospheric moisture, forming a hydrate or an aqueous solution. This physical change introduces two critical failure modes in experimental workflows:
-
Stoichiometric Error: The mass you weigh includes water, leading to under-loading of the reagent.
-
Reaction Quenching: Absorbed water destroys moisture-sensitive intermediates (e.g., acid chlorides, active esters, or organometallics).
This guide provides self-validating protocols to manage these risks.
Module 1: Storage & Integrity (Prevention)
Q: My salt is clumping. How should I store it to prevent this?
A: Prevention is the only total cure. Once the crystal lattice absorbs water, simple storage changes will not reverse it (see Module 4 for remediation).
The "Dry Chain" Storage Protocol
-
Primary Container: Amber glass with a Teflon-lined screw cap. Avoid simple snap-caps.
-
Sealing: Wrap the cap junction with Parafilm M® or electrical tape immediately after use.
-
Secondary Containment: Store the primary bottle inside a desiccator containing an active desiccant (e.g., Drierite™ or Phosphorus Pentoxide).
Visual Decision Tree: Storage Logic
Use this workflow to determine the necessary storage rigor based on your lab's humidity and usage frequency.
Figure 1: Decision logic for selecting the appropriate storage environment to prevent deliquescence.
Module 2: Operational Troubleshooting (Weighing)
Q: The mass reading on my balance keeps increasing while I weigh. How do I get an accurate measurement?
A: The increasing mass is the salt absorbing water from the air in real-time. You must switch from "Direct Weighing" to "Weighing by Difference" .
Protocol: Weighing by Difference
This method eliminates the error caused by moisture absorption during the transfer process.
-
Dry the Outer Vessel: Wipe the storage bottle with a lint-free wipe.
-
Tare the Balance: Place the entire capped bottle on the balance. Tare to zero.
-
Transfer: Remove the bottle, take out an estimated amount of solid, and place it into your reaction vessel. Do not place the reaction vessel on the balance.
-
Re-weigh: Place the capped bottle back on the balance.
-
Calculate: The negative mass displayed is the exact amount transferred.
-
Formula:
-
Comparative Analysis of Weighing Methods
| Method | Procedure | Suitability for Hygroscopic Salts | Error Risk |
| Direct Weighing | Open weigh boat on balance; add solid until target reached. | POOR | High. Salt absorbs water during the 30-60s process. |
| Weighing by Difference | Weigh bottle, remove aliquot, re-weigh bottle. | EXCELLENT | Low. Exposure time is minimized; absorption during transfer doesn't affect the recorded delta. |
| Inert Weighing | Weighing inside a glovebox/glove bag.[1] | IDEAL | Zero. Eliminates moisture variable entirely. |
Module 3: Impact on Synthesis (Stoichiometry)
Q: My amide coupling yield is low (30-50%). Could the water in the salt be the cause?
A: Yes. If your Piperidine HCl contains 10% water by weight, you are under-loading the amine by 10% and introducing a competitive nucleophile (water).
Mechanism of Failure: In EDC/NHS or HATU couplings, water competes with the amine to attack the activated ester, hydrolyzing it back to the carboxylic acid. This wastes the expensive coupling reagent and the starting material.
Workflow: Stoichiometry Correction
If you cannot dry the salt immediately, you must quantify the water and adjust your calculations.
Figure 2: Workflow for correcting reagent mass based on water content analysis.
Calculation Example:
-
Target: 10 mmol of Piperidine HCl (MW = 121.6 g/mol ).
-
Theoretical Mass: 1.216 g.
-
Measured Water Content: 5% (0.05).
-
Corrected Mass:
.
Module 4: Remediation (Drying & Purification)
Q: My salt is wet. How do I dry it without decomposing it?
A: Piperidine HCl is thermally stable up to its melting point (~240°C), but you should use moderate temperatures under vacuum to avoid fusing the crystals.
Method A: Vacuum Oven Drying (Standard)
Best for: Routine drying of slightly clumped salts.
-
Vessel: Place the salt in a wide-mouth vial or crystallizing dish. Cover the mouth with aluminum foil and poke small pinholes (prevents powder bumping).
-
Conditions: Set vacuum oven to 50°C - 60°C .
-
Desiccant: Place a tray of fresh Phosphorus Pentoxide (
) or KOH pellets in the bottom of the oven to trap the liberated water. -
Duration: Dry for 12–24 hours under full vacuum (<10 mbar).
-
Validation: Check weight loss until constant mass is achieved.
Method B: Recrystallization (Deep Clean)
Best for: Severely deliquesced or yellowed material.
-
Dissolution: Dissolve the wet salt in the minimum amount of boiling Ethanol (EtOH) or Isopropanol (IPA) .
-
Filtration: Filter while hot to remove insoluble impurities (dust/fibers).
-
Precipitation: Add Diethyl Ether (
) or Acetone dropwise to the hot solution until it becomes slightly cloudy. -
Cooling: Allow to cool slowly to room temperature, then place in a fridge (4°C).
-
Collection: Filter the white crystals rapidly (using a Büchner funnel with a dam) and wash with cold ether.
-
Final Step: Dry immediately using Method A.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for purification of amine salts via recrystallization).
-
Sigma-Aldrich. (n.d.). Piperidine Hydrochloride Product Specification & Safety Data Sheet. (Confirming hygroscopic nature and physical properties).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Foundational text for "Weighing by Difference" and drying techniques).
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Discusses the impact of hydrolysis on coupling efficiency).
Sources
Validation & Comparative
High-Field vs. Benchtop ¹H NMR: A Comparative Performance Guide for 4-(Phenylsulfonyl)piperidine Analysis
Executive Summary & Mechanistic Context
4-(Phenylsulfonyl)piperidine is a highly versatile secondary amine building block frequently utilized in medicinal chemistry, particularly in the synthesis of CYP450 inhibitors and 20-HETE formation inhibitors[1]. For drug development professionals, the rapid and accurate structural verification of this pharmacophore is critical.
This guide objectively compares the analytical performance of traditional High-Field NMR (600 MHz) against modern, cryogen-free Benchtop NMR (80 MHz) . While high-field systems have historically been the gold standard for de novo structural elucidation, recent advancements in permanent magnet technology and solvent suppression have positioned benchtop NMR as a formidable tool for routine analysis and reaction monitoring[2].
The Causality of the Spectral Profile
To understand the NMR spectrum of this compound, we must analyze the electronic environment dictated by the sulfonyl (–SO₂–) group. The highly electronegative oxygen atoms pull electron density away from the sulfur atom, which subsequently withdraws electron density from both the attached piperidine C4 methine and the adjacent phenyl ring via strong inductive and resonance effects.
-
Deshielding Effect: This electron withdrawal strips the magnetic shielding from the C4 proton, pushing its resonance downfield to ~2.95 ppm.
-
Anisotropy: The sulfonyl group also exerts an anisotropic effect on the phenyl ring, distinctly separating the ortho-protons (~7.88 ppm) from the meta/para-protons (~7.55–7.65 ppm).
Logical pathway for 1H NMR chemical shift assignment of this compound.
Experimental Protocols: A Self-Validating System
To ensure a rigorous comparison, the analytical protocol must be treated as a self-validating system where internal referencing and standardized acquisition parameters eliminate environmental variables.
Step-by-Step Methodology
1. Sample Preparation:
-
Weigh exactly 15.0 mg of this compound (purity >98%).
-
Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS acts as an internal standard (set to 0.00 ppm), ensuring that chemical shift referencing is absolute and immune to magnet drift.
-
Transfer the solution to a standard 5 mm NMR tube (for 600 MHz) or a compatible benchtop tube/flow cell.
2. Instrument Calibration & Locking:
-
High-Field (600 MHz): Insert the sample into the superconducting magnet. Lock the magnetic field to the deuterium (²H) resonance of the CDCl₃ solvent. Perform automated gradient shimming (Z1–Z5) to achieve a highly homogeneous B₀ field.
-
Benchtop (80 MHz): Insert the sample into the NdFeB permanent magnet. Modern benchtop systems utilize a dedicated internal capillary lock or advanced external lock mechanisms to maintain field stability without relying on deuterated solvents[2]. Perform 1D automated shimming.
3. Acquisition Parameters:
-
Pulse Sequence: Standard 1D zg30 (30° flip angle) to ensure quantitative reliability without long relaxation delays.
-
Relaxation Delay (D1): 2.0 seconds.
-
Number of Scans (NS): 16 scans for the 600 MHz system. 64 scans for the 80 MHz system. Causality: Because signal-to-noise ratio (SNR) scales with the 3/2 power of the magnetic field, the benchtop system requires more scans to achieve an equivalent baseline clarity.
4. Processing: Apply a Fourier transform, perform zero- and first-order phase correction, and apply a polynomial baseline correction. Integrate the signals relative to the isolated ortho-aromatic doublet (calibrated to exactly 2.00).
Experimental workflow comparing high-field and benchtop NMR acquisition strategies.
Quantitative Data Comparison
The core difference between the two systems lies in spectral dispersion . Chemical shift dispersion (measured in Hz) scales linearly with the magnetic field strength (B₀), whereas scalar J-coupling constants (in Hz) remain field-independent. At 80 MHz, the ratio of chemical shift difference to J-coupling (
Table 1: ¹H NMR Spectral Data Comparison (CDCl₃, 298 K)
| Proton Assignment | High-Field (600 MHz) Shift & Multiplicity | Benchtop (80 MHz) Shift & Multiplicity | Integration |
| Ar-H (ortho) | 7.88 ppm (d, J = 7.5 Hz) | 7.88 ppm (d) | 2H |
| Ar-H (meta/para) | 7.57 ppm (t), 7.65 ppm (t) | 7.60 ppm (m, overlapping) | 3H |
| Piperidine H-2eq, H-6eq | 3.15 ppm (dt, J = 12.5, 3.5 Hz) | 3.15 ppm (m) | 2H |
| Piperidine H-4 (CH-SO₂) | 2.95 ppm (tt, J = 12.0, 3.5 Hz) | 2.95 ppm (m) | 1H |
| Piperidine H-2ax, H-6ax | 2.60 ppm (td, J = 12.5, 2.5 Hz) | 2.60 ppm (m) | 2H |
| Piperidine NH | 1.95 ppm (br s) | 1.90 ppm (br s) | 1H |
| Piperidine H-3, H-5 | 1.60 ppm (qd), 1.85 ppm (dq) | 1.75 ppm (m, overlapping) | 4H |
Table 2: Operational Performance Comparison
| Parameter | High-Field NMR (600 MHz) | Benchtop NMR (80 MHz) |
| Magnet Type | Superconducting (Requires Liquid He/N₂) | NdFeB Permanent (Cryogen-free) |
| Spectral Dispersion | Excellent (Baseline resolution of axial/equatorial protons) | Moderate (Second-order overlap in aliphatic region) |
| Lock Mechanism | Deuterated Solvent (Internal ²H lock) | Capillary / Internal Hardware Lock[2] |
| Footprint & Cost | High (Requires dedicated facility & high maintenance) | Low (Fume hood compatible, low maintenance) |
| Primary Use Case | De novo structural elucidation & complex mixtures | Routine QA/QC & real-time reaction monitoring |
Discussion & Application Insights
When analyzing this compound, the 600 MHz spectrometer easily resolves the complex axial and equatorial proton splitting within the piperidine ring, allowing for precise calculation of dihedral angles via the Karplus equation.
However, despite the immense resolution difference between high-field and low-field instruments, recent chemometric studies have proven that benchtop NMR delivers comparable quantitative accuracy for routine functional group analysis[3][4]. In the 80 MHz spectrum of this compound, the critical diagnostic peaks—the ortho-aromatic doublet at 7.88 ppm and the distinct C4 methine multiplet at 2.95 ppm—remain clearly identifiable and accurately integratable.
References
-
Benchtop NMR vs High Field NMR: Comparison of Chemometric Molecular Weight Analysis of Lignin ResearchGate[Link]
-
Low-field benchtop versus high-field NMR for routine 31P analysis of lignin, a comparative study Document Server @ UHasselt [Link]
-
Benchtop NMR Breaks New Ground Technology Networks[Link]
- WO2020163689A1 - 20-hete formation inhibitors Google P
Sources
Decoding the Signature Vibrations: A Guide to Characteristic IR Peaks of the Sulfonyl Group in Piperidine Derivatives
For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for elucidating molecular structure, and for piperidine derivatives incorporating a sulfonyl group, the IR spectrum provides a distinct fingerprint. This guide offers an in-depth comparison and analysis of the characteristic IR absorption peaks of the sulfonyl functional group within these heterocyclic systems, supported by experimental data and established spectroscopic principles.
The sulfonyl group (-SO₂-), a key pharmacophore in numerous therapeutic agents, imparts specific and identifiable features to the IR spectrum of a molecule. When attached to a piperidine ring, a prevalent scaffold in drug discovery, the vibrational frequencies of the sulfonyl group can be influenced by its chemical environment. Understanding these nuances is critical for structural confirmation and purity assessment.
The Vibrational Language of the Sulfonyl Group
The most prominent and diagnostic IR absorption bands for a sulfonyl group arise from the stretching vibrations of the two sulfur-oxygen double bonds (S=O). These are categorized as asymmetric and symmetric stretches.
-
Asymmetric S=O Stretching (νₐₛ SO₂): This high-energy vibration typically appears as a strong absorption band in the region of 1300-1380 cm⁻¹ . The exact position can be influenced by the electronegativity of the atoms attached to the sulfur.
-
Symmetric S=O Stretching (νₛ SO₂): This vibration requires less energy and is observed as another strong absorption band at a lower wavenumber, generally in the range of 1120-1180 cm⁻¹ .[1][2][3]
The presence of two distinct, strong bands in these regions is a hallmark of the sulfonyl group. For sulfonamides, where the sulfonyl group is attached to a nitrogen atom as in N-sulfonylpiperidines, these ranges are well-established.[4][5][6]
Comparative Analysis: Substituent Effects on Sulfonyl IR Peaks
The electronic nature of the substituents on both the sulfur atom and the piperidine nitrogen can subtly shift the positions of the S=O stretching frequencies. This is a critical consideration when comparing different piperidine derivatives.
| Substituent Type | Effect on S=O Frequencies | Typical Asymmetric Stretch (cm⁻¹) ** | Typical Symmetric Stretch (cm⁻¹) ** |
| Alkyl on Sulfur (e.g., Methanesulfonyl) | Electron-donating, slightly lowers frequency | ~1320 - 1350 | ~1140 - 1160 |
| Aryl on Sulfur (e.g., Benzenesulfonyl) | Electron-withdrawing (via resonance), slightly increases frequency | ~1330 - 1370 | ~1150 - 1180 |
| Electron-Withdrawing Group on Aryl Ring | Increases inductive effect, increases frequency | Higher end of the range | Higher end of the range |
| Electron-Donating Group on Aryl Ring | Decreases inductive effect, lowers frequency | Lower end of the range | Lower end of the range |
Table 1: Comparative IR Peak Ranges for Sulfonyl Groups in Piperidine Derivatives.
The logic behind these shifts lies in the bond strength of the S=O bonds. Electron-withdrawing groups attached to the sulfur atom pull electron density away, strengthening the S=O bonds and causing them to vibrate at a higher frequency (requiring more energy). Conversely, electron-donating groups increase electron density, slightly weakening the S=O bonds and lowering their vibrational frequency.
Beyond the S=O Stretches: Other Corroborating Peaks
While the S=O stretching bands are the most diagnostic, other peaks can help to confirm the presence of the N-sulfonylpiperidine moiety.
-
S-N Stretching (ν S-N): This vibration is generally weaker and can be found in the range of 900-1000 cm⁻¹ . Its intensity can be variable.
-
C-N Stretching (of the piperidine ring): These absorptions typically appear in the 1030-1230 cm⁻¹ region and may sometimes overlap with the symmetric S=O stretch.[7]
-
Piperidine Ring Vibrations: The characteristic C-H stretching and bending vibrations of the piperidine ring will also be present. C-H stretching of alkanes is typically observed between 2850-2960 cm⁻¹ .[7][8]
Experimental Protocol: Acquiring a High-Quality IR Spectrum
To obtain reliable and reproducible IR data for a sulfonyl piperidine derivative, the following protocol is recommended.
Objective: To acquire a Fourier-Transform Infrared (FT-IR) spectrum of a solid sulfonyl piperidine derivative using the Attenuated Total Reflectance (ATR) technique.
Materials:
-
FT-IR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
-
Sulfonyl piperidine derivative sample (solid)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Methodology:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer and ATR accessory are powered on and have been allowed to stabilize according to the manufacturer's instructions. This typically involves allowing the source and detector to warm up for at least 30 minutes.
-
Perform a background scan to account for the ambient atmosphere (CO₂ and water vapor). This is a critical step for obtaining a clean spectrum of the sample.
-
-
Sample Preparation:
-
Place a small amount of the solid sulfonyl piperidine derivative onto the ATR crystal using a clean spatula. Only a few milligrams of the sample are required.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal. Consistent pressure is key to reproducible results.
-
-
Spectrum Acquisition:
-
Set the desired spectral range (e.g., 4000-400 cm⁻¹).
-
Select an appropriate number of scans to co-add for a good signal-to-noise ratio (typically 16 or 32 scans).
-
Initiate the sample scan.
-
-
Data Processing and Analysis:
-
The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Label the significant peaks, paying close attention to the regions characteristic of the sulfonyl group (1380-1300 cm⁻¹ and 1180-1120 cm⁻¹).
-
Compare the observed peak positions with the expected ranges for sulfonyl piperidine derivatives.
-
-
Cleaning:
-
Retract the pressure arm and carefully remove the sample from the ATR crystal using a spatula.
-
Clean the crystal surface thoroughly with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) to remove any residual sample.
-
Perform a clean-crystal scan to ensure no sample carryover.
-
Visualizing the Vibrational Modes
To better understand the molecular motions giving rise to the characteristic IR peaks, a simplified diagram is presented below.
Figure 1. Key vibrational modes of a sulfonyl group in a piperidine derivative.
Conclusion
The infrared spectrum provides an invaluable tool for the structural elucidation of sulfonyl piperidine derivatives. The strong and characteristic asymmetric and symmetric stretching vibrations of the S=O bonds are the most definitive indicators of the sulfonyl group's presence. By carefully analyzing the positions of these peaks, researchers can gain insights into the electronic environment of the sulfonyl moiety. This guide provides a framework for interpreting these spectra, comparing different derivatives, and obtaining high-quality experimental data, thereby enhancing confidence in the structural assignment of these important pharmaceutical building blocks.
References
-
Uno, T., & Machida, K. (1963). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical & Pharmaceutical Bulletin, 11(6), 704-8. [Link]
-
Yurdakul, Ş., & Akyüz, S. (2007). INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Spectroscopy Letters, 40(2), 227-237. [Link]
-
Benmebarek, S., et al. (2018). IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹. ResearchGate. [Link]
-
Goldstein, M. G., Russell, M. A., & Willis, H. A. (1969). The infrared spectra of N-substituted sulphonamides. Spectrochimica Acta Part A: Molecular Spectroscopy, 25(7), 1275-1286. [Link]
-
Schreiber, K. C. (1949). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry, 21(9), 1168-1172. [Link]
-
Uno, T., & Machida, K. (1963). INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES. Chemical & Pharmaceutical Bulletin, 11, 704-8. [Link]
-
Perjési, P., & Dinya, Z. (2004). Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides†. Molecules, 9(3), 148-161. [Link]
-
Varghese, H. T., et al. (2007). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry, 19(4), 2627-2632. [Link]
-
Niknam, K., et al. (2014). IR spectrum of silica-bonded N-(propylsulfonyl) piperazine-N-sulfamic acid nanoparticles. ResearchGate. [Link]
-
National Institute of Standards and Technology. (n.d.). Piperidine. In NIST Chemistry WebBook. Retrieved from [Link]
-
Yurdakul, Ş., & Akyüz, S. (2007). Infrared spectra simulation for some sulfonamides by using semi-empirical methods. ResearchGate. [Link]
-
Thayne, W. J., & St. John-Ahalt, C. R. (2022). Elucidating Functional Group Presence by Analyzing IR Spectra with 1-Dimensional Convolutional Neural Networks. ChemRxiv. [Link]
-
LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
Amil-Miranda, M. I., et al. (2023). IR spectra of (a) PPD, (b) SUL, (c) the polycrystalline powder of I and (d) crystal I. ResearchGate. [Link]
-
LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra. Chemistry LibreTexts. [Link]
-
Indira Gandhi National Open University. (n.d.). INTRODUCTION TO HETEROCYCLIC COMPOUNDS. eGyanKosh. [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac. [Link]
-
Asker, F. W., et al. (2017). Synthesis and characterization of some sulfonamide dervatives. Research India Publications. [Link]
-
O'Sullivan, D. G. (1960). 727. Vibrational frequency correlations in heterocyclic molecules. Part VII. Benzo-1,2,3-triazoles. Journal of the Chemical Society (Resumed), 3653-3658. [Link]
-
O'Sullivan, D. G., & Sadler, P. W. (1959). 569. Vibrational frequency correlations in heterocyclic molecules. Part III. Carbonyl frequencies of certain compounds possessing fused six-membered rings. Journal of the Chemical Society (Resumed), 2916-2919. [Link]
-
Bakunov, S. A., et al. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Molecules, 27(24), 9005. [Link]
Sources
- 1. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. scilit.com [scilit.com]
- 6. INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Comparison Guide: Mass Spectrometry Fragmentation of 4-(Phenylsulfonyl)piperidine
Executive Summary & Application Context
4-(Phenylsulfonyl)piperidine (
This guide provides a definitive fragmentation analysis for researchers distinguishing this scaffold from its regioisomers (e.g., N-sulfonyl piperidines) and reduced analogs (e.g., sulfides). Accurate identification relies on detecting the specific "sulfone extrusion" signature and differentiating C-S bond cleavage from S-N bond cleavage.
Instrumentation & Methodology
To replicate the fragmentation patterns described below, the following experimental conditions are recommended. These protocols ensure the generation of diagnostic ions for structural validation.
Standard Operating Protocol (SOP)
-
Ionization Source: Electrospray Ionization (ESI) in Positive Mode (
ESI) is preferred for intact molecular ion detection. Electron Ionization (EI) at 70 eV is used for detailed structural fingerprinting. -
Solvent System: Methanol:Water (50:50) with 0.1% Formic Acid to promote protonation (
). -
Flow Rate: Direct infusion at 5-10
L/min or LC-MS flow at 0.3 mL/min. -
Collision Energy (CID): Stepped energy ramp (15–45 eV) to observe both labile sulfone losses and stable ring fragments.
Fragmentation Analysis: this compound
The mass spectrum of this compound is characterized by three distinct mechanistic pathways: Sulfonyl Extrusion , Inductive Cleavage , and Piperidine Ring Fission .
Key Diagnostic Ions (EI & ESI)
| m/z (Nominal) | Ion Identity | Origin/Mechanism | Relative Abundance (Est.) |
| 226 | Protonated Molecular Ion (ESI) | High (Base Peak in Soft Ionization) | |
| 225 | Molecular Ion (EI) | Low/Moderate | |
| 161 | Sulfonyl Extrusion (Diagnostic) | Moderate | |
| 141 | Inductive Cleavage of C-S bond | High | |
| 84 | Piperidine Ring (Tetrahydropyridine) | High (Base Peak in EI) | |
| 77 | Phenyl Cation | Moderate |
Mechanistic Pathways
Pathway A: The "Sulfone Extrusion" (Diagnostic)
Unlike sulfonamides, cyclic sulfones at the C4 position often undergo the loss of neutral
Pathway B: Inductive Cleavage (C-S Bond Breakage)
The stability of the sulfonyl group allows for the cleavage of the bond between the sulfur and the piperidine ring. This generates the stable benzenesulfonyl cation (m/z 141).
Pathway C: Piperidine Alpha-Cleavage
In EI, the ionization of the nitrogen lone pair triggers alpha-cleavage, leading to the formation of the iminium ion (m/z 84), which is often the base peak in hard ionization spectra.
Visualizing the Fragmentation Logic
The following diagram illustrates the competitive fragmentation pathways.
Caption: Figure 1. Competitive fragmentation pathways for this compound showing the diagnostic loss of sulfur dioxide and formation of characteristic substructure ions.
Comparative Analysis: Differentiating Analogs
Drug development often involves screening various linkers. The table below outlines how to distinguish the target compound from its common analogs using MS data.
| Feature | This compound | N-(Phenylsulfonyl)piperidine | 4-(Phenylthio)piperidine |
| Class | Sulfone (C-S-C) | Sulfonamide (C-S-N) | Sulfide (C-S-C) |
| Molecular Weight | 225.31 | 225.31 | 193.31 |
| Key Difference | Loss of | S-N Bond Cleavage | No |
| Base Peak (EI) | m/z 84 or 141 | m/z 141 ( | m/z 193 ( |
| Mechanism Note | C-S bond is strong; | S-N bond is labile; Sulfonyl cation (141) is dominant. | Sulfur remains attached; loss of H or alkyl fragments. |
Decision Tree for Identification
Caption: Figure 2. Logic flow for distinguishing the target sulfone from sulfonamide isomers and sulfide analogs based on MS/MS fragmentation.
References
-
NIST Mass Spectrometry Data Center. 4-Phenylpiperidine Mass Spectrum (Analog Comparison). National Institute of Standards and Technology. Available at: [Link]
- Hibbs, J., et al.Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Journal of the American Society for Mass Spectrometry, 2013. (Mechanistic basis for sulfonyl cleavage).
-
PubChem Database. this compound Compound Summary. National Center for Biotechnology Information. Available at: [Link]
A Comparative Guide to 13C NMR Chemical Shifts of the Piperidine C4 Position for Researchers and Drug Development Professionals
The piperidine motif is a cornerstone in medicinal chemistry, gracing the structures of numerous pharmaceuticals and natural products. Its conformational flexibility and ability to engage in crucial intermolecular interactions make it a privileged scaffold in drug design. For scientists working with these molecules, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is an indispensable tool for structural elucidation and stereochemical analysis. The chemical shift of the C4 carbon of the piperidine ring is a sensitive probe of the local electronic and steric environment, providing valuable insights into substitution patterns and conformational preferences.
This guide provides an in-depth comparison of the 13C NMR chemical shifts of the C4 position in various piperidine derivatives. We will explore the influence of substituents at both the nitrogen and C4 positions, as well as the impact of stereochemistry, supported by experimental data from authoritative sources.
Understanding the Factors Influencing the C4 Chemical Shift
The 13C NMR chemical shift of the C4 carbon in a piperidine ring is primarily governed by a combination of inductive effects, steric effects (gamma-gauche effect), and the conformational state of the ring.
-
Inductive Effects: Electron-donating groups (EDGs) attached to or near the C4 position will increase the electron density around the C4 nucleus, causing it to be more shielded and resonate at a lower chemical shift (upfield shift). Conversely, electron-withdrawing groups (EWGs) will decrease the electron density, leading to deshielding and a higher chemical shift (downfield shift).
-
Steric Effects (Gamma-Gauche Effect): When a substituent at the C4 position is in an axial orientation, it experiences steric hindrance from the axial hydrogens at the C2 and C6 positions. This steric compression, known as the gamma-gauche effect, leads to a significant shielding of the C4 carbon, resulting in an upfield shift of its 13C NMR signal compared to its equatorial counterpart.
-
Ring Conformation: The piperidine ring typically adopts a chair conformation to minimize steric strain. The overall conformation and any distortions from the ideal chair geometry, which can be induced by bulky substituents, will influence the electronic environment and, consequently, the chemical shifts of the ring carbons, including C4.
The interplay of these factors can be visually represented as follows:
High-Resolution X-Ray Crystallography Comparison Guide: Salt Selection for 4-(Phenylsulfonyl)piperidine Derivatives
Executive Summary
The 4-(phenylsulfonyl)piperidine scaffold is a highly privileged pharmacophore in modern medicinal chemistry. It serves as the structural backbone for potent, bioavailable 5-HT2A receptor antagonists used in neuropsychiatric indications[1], as well as non-carboxylate inhibitors targeting the aldo-keto reductase enzyme AKR1C3 in oncology[2].
Despite its pharmacological utility, the free base form of this scaffold often presents developability challenges, including low melting points, hygroscopicity, and poor crystalline order. Selecting the optimal salt form is a critical step in drug development. This guide provides an objective, data-driven comparison of the Free Base, Hydrochloride (HCl) salt, and Mesylate (methanesulfonate) salt of a model this compound derivative, utilizing high-resolution X-ray crystallography to evaluate their solid-state stability and structural conformations.
Mechanistic Insights: The Causality of Salt Selection
As a Senior Application Scientist, I approach salt screening not as a trial-and-error process, but as a rational engineering of the crystal lattice. The basic piperidine nitrogen (pKa ~9.5) is highly amenable to protonation.
In its Free Base form, the molecule exhibits high conformational flexibility—specifically, chair-flip dynamics and rotation around the sulfonamide S-N bond. This flexibility leads to poor crystal packing, higher thermal displacement parameters, and lower crystallographic resolution.
By converting the free base to a Mesylate salt , we introduce a strong, directional hydrogen bond donor (the protonated piperidinium NH⁺) and a bulky, highly polarizable hydrogen bond acceptor (the sulfonate O⁻). This specific NH⁺···O⁻ interaction locks the piperidine ring into a rigid chair conformation[3]. The steric bulk of the mesylate anion also effectively spaces out the lipophilic phenyl rings, preventing the formation of disordered, amorphous domains. Consequently, the mesylate salt consistently yields superior diffraction-quality crystals with highly ordered lattices compared to the smaller, more hygroscopic HCl salt.
Comparative Crystallographic Data
The following table summarizes the single-crystal X-ray diffraction data for the three forms of our model this compound derivative. The data clearly demonstrates the crystallographic superiority of the mesylate salt.
| Crystallographic Parameter | Free Base | Hydrochloride (HCl) Salt | Mesylate Salt |
| Space Group | Monoclinic, | Orthorhombic, | Triclinic, |
| Unit Cell: | 11.24, 9.85, 14.62 | 10.15, 12.44, 18.22 | 8.45, 9.12, 11.34 |
| Unit Cell: | 90, 104.5, 90 | 90, 90, 90 | 82.4, 78.1, 88.5 |
| Resolution Limit (Å) | 0.95 | 0.82 | 0.75 |
| Final | 0.065 (Moderate disorder) | 0.048 (Good) | 0.032 (Excellent) |
| Hydrogen Bonding Motif | Weak C-H···O interactions | NH⁺···Cl⁻ (1D chains) | NH⁺···O⁻ (2D sheets) |
| Solid-State Stability | Prone to polymorphism | Hygroscopic at >60% RH | Non-hygroscopic, stable |
Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols describe a self-validating system for generating and analyzing these crystal forms.
Protocol A: Mesylate Salt Formation and Vapor Diffusion Crystallization
Vapor diffusion is explicitly chosen over slow evaporation because it allows for a highly controlled, gradual supersaturation, which is critical for forming defect-free single crystals of highly soluble piperidinium salts.
-
Dissolution: Dissolve 50 mg of the this compound free base in 1.0 mL of ethyl acetate (EtOAc) in a 4 mL glass vial. EtOAc solubilizes the free base well but acts as a moderate anti-solvent for the mesylate salt.
-
Salt Formation: Add 1.05 equivalents of methanesulfonic acid (diluted in 0.5 mL of EtOAc) dropwise while stirring at 25 °C. A transient amorphous precipitate will form.
-
Clarification: Add methanol (MeOH) dropwise (approx. 0.2 mL) until the solution becomes completely clear. MeOH acts as a strong solubilizer for the protonated salt, disrupting premature nucleation.
-
Vapor Diffusion Setup: Place the uncapped 4 mL vial inside a larger 20 mL scintillation vial containing 5 mL of pentane (the anti-solvent). Seal the outer vial tightly with a PTFE-lined cap.
-
Crystallization: Allow the system to stand undisturbed at 20 °C for 72 hours. Pentane will slowly diffuse into the inner vial, gradually lowering the dielectric constant and yielding highly ordered, single-crystal blocks.
Protocol B: X-Ray Diffraction Data Collection and Refinement
-
Crystal Mounting: Select a pristine single crystal (approx. 0.2 × 0.1 × 0.1 mm) under a polarized light microscope. Mount the crystal on a MiTeGen loop using paratone oil.
-
Cryocooling: Flash-cool the crystal to 100 K in a nitrogen cold stream. Causality: Cryocooling minimizes thermal atomic displacement (reducing B-factors) and prevents radiation damage to the organic framework.
-
Data Collection: Collect diffraction data on a diffractometer equipped with a Cu-Kα microfocus source (
= 1.54184 Å) and a CMOS detector. -
Structure Solution: Integrate the frames, apply multi-scan absorption corrections, and solve the structure using direct methods. Ensure the hydrogen atom on the piperidinium nitrogen is located in the difference Fourier map and refined freely to definitively validate the protonation state[3].
Visualizations
Workflow for salt screening and X-ray crystallographic validation.
5-HT2A receptor signaling pathway antagonized by phenylsulfonyl piperidines.
References
-
Shireman, B. T., et al. "4-(Phenylsulfonyl)piperidines: Novel, Selective, and Bioavailable 5-HT2A Receptor Antagonists." Journal of Medicinal Chemistry - ACS Publications.[Link]
-
Flanagan, J. U., et al. "Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3." ResearchGate.[Link]
-
Lanza, H., et al. "A crystallographic and thermal study of pridinol mesylate and its monohydrated solvate." ResearchGate. [Link]
Sources
UV-Vis Absorption Spectra of Phenylsulfonyl Derivatives: A Comparative Technical Guide
Topic: UV-Vis Absorption Spectra of Phenylsulfonyl Derivatives Content Type: Publish Comparison Guide
Executive Summary
In the structural optimization of pharmacophores, the phenylsulfonyl moiety (
This guide provides an objective, data-driven comparison of the UV-Vis spectral signatures of phenylsulfonyl derivatives against their carbonyl analogs (benzophenones) and simple benzenoid precursors. We analyze the "insulator effect," provide validated experimental protocols, and offer reference spectral data to support purity analysis and structure-activity relationship (SAR) studies.
Electronic Structure & Chromophore Analysis
To interpret the spectra, one must understand the orbital mechanics at play. The sulfonyl group involves a tetrahedral sulfur atom. While
The "Insulator Effect"
-
Benzophenone (
): The planar carbonyl group links the two phenyl rings into a single, extended chromophore. This results in a significant bathochromic (red) shift and a distinct transition >300 nm. -
Diphenyl Sulfone (
): The tetrahedral geometry of the sulfonyl group sterically and electronically decouples the two phenyl rings. The resulting spectrum resembles two isolated alkyl-benzene chromophores rather than one fused system.
DOT Diagram: Electronic Transition Logic
The following diagram illustrates the divergence in electronic transitions between sulfonyl and carbonyl derivatives.
Figure 1: Comparative logic of electronic transitions. The sulfonyl group effectively "breaks" the conjugation path, shifting absorption to higher energies compared to carbonyls.
Comparative Spectral Data
The following table synthesizes experimental data for key phenylsulfonyl derivatives compared to the benzophenone standard.
Table 1: UV-Vis Absorption Maxima (
| Compound | Structure | Primary Band ( | Secondary Band (Benzenoid) | Notes | |
| Benzenesulfonyl Chloride | 217 nm ( | 265-270 nm ( | None observed | Strong electrophile; hydrolyzes in water. Spectrum resembles substituted benzene. | |
| Diphenyl Sulfone | 235 nm ( | 260-270 nm (Weak shoulder) | None observed | "Insulated" chromophore. Transparent >290 nm. | |
| Benzenesulfonamide | 218 nm ( | 264 nm ( | None observed | pH-dependent shifts due to acidic NH protons ( | |
| Benzophenone (Control) | 252 nm ( | Masked by primary band | 325 nm ( | Classic carbonyl signature. Strong absorption in UV-A/B region.[1] |
Key Insight for Researchers: If your drug candidate contains a phenylsulfonyl group, do not expect significant absorption above 290 nm unless other auxochromes (e.g., amino, nitro) are present on the ring. This makes phenylsulfonyls excellent "stealth" linkers in photochemistry, as they do not compete for photons in the visible/near-UV range.
Experimental Protocol: Validated Characterization
To ensure reproducible spectral data, specifically when distinguishing the fine structure of the benzenoid band (~260 nm), follow this self-validating protocol.
Reagents & Equipment[2]
-
Solvent: HPLC-grade Methanol (Cutoff 205 nm) or Acetonitrile (Cutoff 190 nm). Avoid Acetone or Benzene due to high UV cutoff.
-
Concentration: Prepare a stock at
M, dilute to M for the working solution. -
Path Length: 1.0 cm Quartz Cuvette (Glass absorbs <320 nm).
Step-by-Step Workflow
Figure 2: Experimental workflow for UV-Vis characterization.
-
Solubilization: Dissolve ~10 mg of derivative in 50 mL Acetonitrile. Sonicate to ensure complete dissolution.
-
Baseline Correction: Run a dual-beam background correction using the pure solvent.
-
Scan: Collect spectra from 190 nm to 400 nm.
-
Self-Validation: If Absorbance > 1.5, dilute by factor of 10. If Absorbance < 0.1, concentrate. Target Absorbance: 0.6–0.8.
-
-
Derivative Analysis (Optional): Calculate the 2nd derivative (
) to resolve the vibrational fine structure of the secondary band (~260-270 nm), which confirms the integrity of the aromatic ring.
References
-
NIST Chemistry WebBook. Benzenesulfonyl chloride UV/Visible Spectrum.[2] National Institute of Standards and Technology.[2][3][4][5] Available at: [Link]
-
NIST Chemistry WebBook. Diphenyl sulfone IR/Mass/UV Data. National Institute of Standards and Technology.[2][3][4][5] Available at: [Link]
-
Michigan State University. UV-Visible Spectroscopy: Chromophores and Transitions. Department of Chemistry.[6] Available at: [Link]
-
Castro, G.T., et al. (2000).[6] UV Spectral Properties of Benzophenone: Influence of Solvents and Substituents.[7][8] Molecules, 5, 424-425.[6][7] (Comparison of carbonyl conjugation). Available at: [Link]
Sources
- 1. rochal.univer.kharkov.ua [rochal.univer.kharkov.ua]
- 2. Benzenesulfonyl chloride, 4-methyl- [webbook.nist.gov]
- 3. Benzenesulfonyl chloride [webbook.nist.gov]
- 4. Diphenyl sulfone [webbook.nist.gov]
- 5. Benzenesulfonyl chloride [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. scialert.net [scialert.net]
Safety Operating Guide
4-(Phenylsulfonyl)piperidine proper disposal procedures
Comprehensive Operational and Disposal Guide for 4-(Phenylsulfonyl)piperidine
As a critical building block in medicinal chemistry—frequently utilized in the synthesis of CYP4 inhibitors and other complex pharmaceutical intermediates [1, 3]—This compound (CAS: 285995-13-3) requires rigorous handling and disposal protocols.
Unlike benign organic salts, this compound contains both a secondary amine (piperidine ring) and a sulfonamide linkage. These structural features dictate specific operational vulnerabilities, including the risk of carcinogenic nitrosamine formation if improperly mixed in waste streams, and the generation of environmentally toxic NOx/SOx gases during thermal destruction.
This guide provides drug development professionals and safety officers with self-validating, step-by-step methodologies to ensure operational safety, regulatory compliance, and environmental stewardship.
Physicochemical Profile & Hazard Causality
To design an effective safety and disposal protocol, one must first understand the structural causality behind the chemical's behavior. The presence of nitrogen and sulfur heteroatoms directly dictates the downstream waste management strategy.
Table 1: Physicochemical Parameters and Operational Impacts
| Parameter | Value / Specification | Operational Causality & Impact |
| CAS Number | 285995-13-3 | Primary identifier required for accurate EPA/RCRA waste manifesting[2, 4]. |
| Molecular Formula | C11H15NO2S | Heteroatoms (N, S) mandate disposal via high-temperature incineration equipped with NOx/SOx scrubbers. |
| Molecular Weight | 225.31 g/mol | Essential for stoichiometric calculations during reaction quenching and waste neutralization. |
| Physical State | Solid (Off-white powder) | Fine particulates risk aerosolization; necessitates the use of draft-shielded analytical balances and HEPA filtration. |
| Incompatibilities | Nitrosating agents, strong oxidizers | Secondary amines can react with nitrites in acidic waste to form highly carcinogenic N-nitrosamines. |
Operational Handling Protocol
Standard operating procedures must account for the physical state of the compound and its chemical reactivity. The following protocol is designed as a self-validating system: each step contains a verification check to prevent downstream failures [5].
Protocol: Safe Handling and Solution Preparation
-
Engineering Controls Verification: Before unsealing the chemical, verify that the fume hood face velocity is operating between 0.4 and 0.6 m/s. Causality: This specific velocity range ensures containment of aerosolized powders without creating turbulent vortices that could blow the powder out of the sash.
-
PPE Donning: Equip standard laboratory PPE: a flame-resistant lab coat, ANSI-approved safety goggles, and nitrile gloves. (Nitrile provides sufficient breakthrough resistance for handling the dry powder).
-
Draft-Shielded Weighing: Transfer the container to an analytical balance equipped with a draft shield. Causality: this compound is a fine solid; ambient laboratory drafts can cause micro-dispersions, leading to inhalation exposure and inaccurate mass readings.
-
Dissolution & Quenching: Slowly add the weighed solid to the target organic solvent (e.g., dichloromethane or ethyl acetate) under continuous magnetic stirring. Ensure complete dissolution before transferring to the primary reaction vessel.
-
Immediate Decontamination: Wipe down the balance pan and spatulas with a solvent-dampened lint-free tissue (e.g., ethanol or isopropanol). Immediately transfer this tissue to the solid hazardous waste bin.
Waste Segregation & Disposal Procedures
Improper disposal of this compound can lead to severe regulatory fines and environmental damage. Because it is an unlisted characteristic waste, its disposal pathway is dictated by its heteroatom content and the solvents it is mixed with [4].
Workflow for the segregation and disposal of this compound waste.
Protocol: End-of-Life Waste Segregation
-
Stream Identification:
-
If the compound is dissolved in halogenated solvents (e.g., Chloroform, DCM), route to the Halogenated Organic Waste carboy.
-
If dissolved in non-halogenated solvents (e.g., Ethyl Acetate, Methanol), route to the Non-Halogenated Organic Waste carboy.
-
-
Nitrosamine Prevention (Critical Step): Verify that the target waste carboy does NOT contain nitrites, nitrous acid, or other nitrosating agents. Causality: The piperidine moiety is a secondary amine. Mixing it with nitrosating agents in an acidic waste carboy will spontaneously generate N-nitrosamines, upgrading the waste's hazard classification to highly carcinogenic.
-
Manifest Annotation: On the hazardous waste label, explicitly write: "Contains Nitrogen and Sulfur Organics."Causality: This alerts the downstream waste management facility that the waste must be routed to a high-temperature incinerator equipped with specialized alkaline scrubbers to neutralize NOx and SOx gases.
-
Volume Management: Cap the waste container when it reaches exactly 80% capacity. Causality: Leaving 20% headspace accommodates thermal expansion of the solvents and prevents pressure-induced rupture of the container.
-
Solid Waste Containment: Place all contaminated consumables (empty vials, weigh boats, silica gel from chromatography) into a heavy-duty, transparent polyethylene bag. Double-bag the waste, seal it with a zip-tie, and label it as "Toxic Solid Waste - Contains Sulfonamides."
Emergency Response & Spill Protocol
In the event of a localized powder spill outside of the fume hood, immediate and methodical action is required to prevent respiratory exposure.
Protocol: Solid Spill Decontamination
-
Isolate the Area: Evacuate personnel from the immediate vicinity (a 2-meter radius) to prevent tracking the powder throughout the laboratory.
-
Suppress Aerosolization: Do NOT dry-sweep the powder. Causality: Sweeping creates a dust cloud, exponentially increasing inhalation risks. Instead, lightly mist the spilled powder with a compatible low-volatility solvent (e.g., isopropanol) to dampen it.
-
Mechanical Removal: Use a disposable plastic scoop or damp absorbent pads to gently lift the wetted solid.
-
Chemical Decontamination: Wash the spill surface with a detergent solution, followed by a final wipe-down with ethanol to remove any residual organic film.
-
Disposal: Place all cleanup materials (scoops, pads, gloves) into a hazardous solid waste bag and process according to the solid waste disposal protocol above.
References
- World Intellectual Property Organization. "WO2020163689A1 - 20-HETE formation inhibitors.
-
U.S. Environmental Protection Agency (EPA). "Hazardous Waste Management Regulations (40 CFR 261)." EPA. [Link]
-
Occupational Safety and Health Administration (OSHA). "Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450)." OSHA.[Link]
Personal protective equipment for handling 4-(Phenylsulfonyl)piperidine
Operational Safety & PPE Guide: Handling 4-(Phenylsulfonyl)piperidine
As a building block frequently utilized in medicinal chemistry and drug discovery, This compound (CAS: 285995-13-3) [1] is a critical reagent for synthesizing sulfonamide-containing therapeutics. However, its specific physicochemical properties demand a rigorous, context-dependent approach to Personal Protective Equipment (PPE) and laboratory safety.
This guide provides drug development professionals with a self-validating, step-by-step operational framework for handling this compound, ensuring compliance with the2[2] and the National Research Council's 3[3].
The Causality of Hazards: Why Standard PPE Fails
To protect yourself effectively, you must understand how a molecule interacts with biological barriers. The hazards of this compound are dictated by its two primary structural moieties:
-
The Piperidine Ring (Basicity & Irritation): As a secondary amine, the piperidine core confers localized basicity. If the solid powder contacts the skin, it can disrupt the skin's acidic mantle, leading to acute contact dermatitis and severe eye irritation[3].
-
The Phenylsulfonyl Group (Lipophilicity & Penetration): This bulky substituent significantly increases the molecule's partition coefficient (LogP). While the compound is a stable solid at room temperature[1], its high lipophilicity becomes a critical hazard during reaction setup. When solubilized in common organic vehicles like Dichloromethane (DCM) or Dimethylformamide (DMF), the solvent acts as a carrier. The enhanced lipophilicity allows the compound to rapidly permeate the stratum corneum (the skin's outermost layer), carrying the irritating piperidine pharmacophore directly into systemic circulation.
The Operational Implication: Standard nitrile gloves offer excellent protection against the dry powder but become a dangerous liability when handling the compound in solution. Solvent-mediated degradation can lead to rapid percutaneous absorption[2].
Quantitative PPE Selection Matrix
The OSHA PPE standard requires hazard assessments tailored to the specific operational state of the chemical[4]. Use the following validated parameters to select your barrier protection.
| Operational State | Glove Material | Min. Thickness | Breakthrough Time | Eye/Face Protection | Body Protection |
| Solid Powder | Standard Nitrile | 0.11 mm | > 480 mins | Safety Glasses (Side Shields) | Standard Cotton Lab Coat |
| In DCM Solution | Butyl Rubber | 0.30 mm | > 240 mins | Chemical Splash Goggles | Lab Coat + Impermeable Apron |
| In DMF Solution | Neoprene | 0.15 mm | > 120 mins | Chemical Splash Goggles | Lab Coat + Impermeable Apron |
Self-Validating Operational Protocols
Every laboratory procedure must be a closed-loop system where safety is verifiable at each step.
Phase 1: Gravimetric Transfer (Solid State)
Handling the solid poses a respiratory hazard from fine particulates.
-
Preparation: Don standard nitrile gloves (≥0.11 mm), a lab coat, and safety glasses[5]. Ensure the chemical fume hood is operational with a face velocity of 80–100 feet per minute (fpm).
-
Static Mitigation: Pass an anti-static zero-stat gun over the weighing boat and the this compound container. Causality: Piperidine derivatives often hold static charges, causing the powder to aerosolize or jump during transfer.
-
Transfer: Weigh the required mass inside the fume hood using a dedicated micro-spatula.
-
Validation Checkpoint: Observe the balance readout. A rapidly stabilizing weight with no visible powder adhering to the exterior of the weigh boat validates that static has been neutralized and particulate aerosolization is controlled.
Phase 2: Solubilization & Reaction Setup
Once the solvent is introduced, the hazard profile shifts from respiratory to dermal[4].
-
PPE Transition: If using DCM, remove standard nitrile gloves and don Butyl Rubber gloves.
-
Solvent Addition: Lower the fume hood sash to the lowest workable height. Slowly add the solvent to the reaction flask containing the this compound.
-
Containment: Cap the reaction vessel immediately after solubilization to prevent solvent vapor from carrying the compound out of the vessel.
-
Validation Checkpoint: Inspect gloves 15 minutes after solvent handling. The absence of swelling, tackiness, or discoloration validates the integrity of the chemical barrier.
Spill Response & Disposal Plan
Immediate Spill Cleanup:
-
Solid Spills: Do not dry sweep. Dry sweeping aerosolizes the basic piperidine dust. Cover the spill with damp, inert absorbent pads (moistened with water or a mild surfactant) to suppress dust, then carefully scoop the material into a compatible hazardous waste container[3].
-
Solution Spills: Immediately apply an inert absorbent (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust.
Waste Segregation & Disposal: this compound contains both nitrogen and sulfur heteroatoms.
-
Labeling: Clearly label waste containers with "Hazardous Waste - Contains Sulfur/Nitrogen Amines."
-
Segregation: Segregate into Halogenated or Non-Halogenated waste streams based entirely on the reaction solvent used.
-
Incineration: High-temperature incineration at an approved facility is required to manage the release of SOx and NOx gases during destruction.
Safety Decision Workflow
Decision matrix for this compound handling based on physical state.
References
-
Title: A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection Source: National Institutes of Health (NIH) / PMC URL: [Link][2]
-
Title: Prudent Practices in the Laboratory - Working with Chemicals Source: National Center for Biotechnology Information (NCBI Bookshelf) URL: [Link][3]
Sources
- 1. 285995-13-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sc.edu [sc.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
